Product packaging for Ayapin(Cat. No.:CAS No. 494-56-4)

Ayapin

Cat. No.: B1229749
CAS No.: 494-56-4
M. Wt: 190.15 g/mol
InChI Key: MLQTZXHZYMNZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ayapin, chemically identified as 6,7-(methylenedioxy)coumarin and with the molecular formula C10H6O4, is a naturally occurring coumarin derivative first isolated from the medicinal plant Ayapana triplinervis (Vahl) R.M. King & H. Robinson . It has since been identified in a range of other botanicals, including various species of Helianthus , Artemisia , and Dendrobium orchids, indicating a wide phytogeographical distribution . This compound is of significant interest in natural product chemistry and phytopharmacology. In vitro and in vivo biological studies have highlighted its potential research value in several areas. Investigations into its source plant, Ayapana triplinervis , have revealed promising antimicrobial and antiviral activities . A specific study demonstrated that the essential oil of A. triplinervis , which contains related compounds, exhibited inhibitory activity against Zika virus at non-toxic concentrations . Furthermore, research on plant extracts containing this compound has shown notable antinociceptive (pain-blocking) and anti-inflammatory effects, suggesting a potential mechanism worth exploring for inflammatory conditions . The core structure of this compound is a benzopyran-6-one with a methylenedioxy group fused at the 6 and 7 positions, a structure shared by several other bioactive tri- and tetraoxygenated coumarins that are subjects of synthetic and structural revision studies . This compound is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O4 B1229749 Ayapin CAS No. 494-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dioxolo[4,5-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-10-2-1-6-3-8-9(13-5-12-8)4-7(6)14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQTZXHZYMNZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197786
Record name 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-56-4
Record name Ayapin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AYAPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y9JR4973B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ayapin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ayapin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayapin, a naturally occurring coumarin found in various plant species, has garnered interest for its biological activities, including its notable antifungal properties. A thorough understanding of its physicochemical characteristics is fundamental for its isolation, characterization, and potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental protocols for their determination, and presents key spectral data for its structural elucidation. Furthermore, this guide discusses the stability of this compound and illustrates its potential antifungal mechanism of action.

Physicochemical Properties

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₆O₄PubChem[3]
Molecular Weight 190.15 g/mol PubChem[3]
CAS Number 494-56-4PubChem[3]
Appearance Likely a crystalline solidGeneral for coumarins
Melting Point Not Available. For comparison, the related 6,7-dihydroxycoumarin melts at 271-273 °C.[4]
Boiling Point Not applicable; likely to decompose at high temperatures.
Water Solubility Slightly soluble. Predicted value: 2.41 g/L.FooDB[1]
Organic Solvent Solubility Expected to be soluble in moderately polar to nonpolar organic solvents such as chloroform, ethyl acetate, acetone, and alcohols. Specific quantitative data is not readily available.
Lipophilicity (logP) Predicted values range from 1.21 to 1.7.FooDB[1], PubChem[3]
pKa (Strongest Basic) Predicted value: -4.7 (extremely weak base).FooDB[1]
Polar Surface Area 44.76 ŲFooDB[1]
Hydrogen Bond Acceptors 3FooDB[1]
Hydrogen Bond Donors 0FooDB[1]

Experimental Protocols for Physicochemical Characterization

Standard methodologies for determining the physicochemical properties of natural products like this compound are crucial for consistent and reproducible research.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

  • Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.

  • Procedure:

    • A small, dry sample of purified this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For pure compounds, this range is typically narrow.

Solubility Determination

Solubility is determined by measuring the concentration of a saturated solution at a specific temperature.

  • Apparatus: Analytical balance, thermostatically controlled shaker, centrifuge, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated in a thermostatically controlled shaker until equilibrium is reached (typically 24-48 hours).

    • The suspension is centrifuged to separate the undissolved solid.

    • An aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of dissolved this compound is determined using a pre-validated analytical method like UV-Vis spectroscopy or HPLC.

Lipophilicity (logP) Determination

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

  • Procedure (Shake-Flask Method):

    • n-Octanol and water are pre-saturated with each other.

    • A known amount of this compound is dissolved in one of the phases (e.g., n-octanol).

    • The two phases are combined in a separatory funnel in a defined ratio (e.g., 1:1) and shaken vigorously until equilibrium is established.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of this compound in both the n-octanol and aqueous phases is quantified.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound. While complete published spectra for this compound can be sparse, the expected data based on its coumarin structure are presented below.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.

  • Expected λmax: Coumarins typically exhibit strong absorption in the UV region between 250 and 380 nm due to π → π* transitions in the conjugated aromatic and pyrone rings.[5][6][7]

  • Solvent: The choice of solvent (e.g., ethanol, methanol, acetonitrile) can slightly influence the position and intensity of the absorption maxima.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Wavenumber (cm⁻¹)VibrationIntensity
~3050-3100C-H stretch (aromatic)Medium
~2900C-H stretch (methylenedioxy)Medium
~1700-1740C=O stretch (lactone)Strong
~1580-1620C=C stretch (aromatic)Medium-Strong
~1450-1500C=C stretch (aromatic)Medium
~1030-1100C-O stretch (ether, methylenedioxy)Strong

These are expected values based on typical IR absorptions for coumarins and related functional groups.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Expected ¹H-NMR Chemical Shifts (in CDCl₃):

ProtonChemical Shift (δ, ppm)Multiplicity
H-2~6.3Doublet
H-3~7.6Doublet
H-5~6.8Singlet
H-8~6.9Singlet
-O-CH₂-O-~6.0Singlet

These are estimated chemical shifts. Actual values may vary depending on the solvent and instrument frequency.

Expected ¹³C-NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (δ, ppm)
C-2~113
C-3~144
C-4~148
C-4a~110
C-5~102
C-6~144
C-7~150
C-8~98
C-8a~149
-O-CH₂-O-~102

These are estimated chemical shifts based on the structure and known data for similar coumarins.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion (M⁺): m/z = 190

  • Key Fragmentation: A characteristic fragmentation pattern for coumarins is the loss of a molecule of carbon monoxide (CO, 28 Da) from the lactone ring.[12][13] This would result in a prominent fragment ion at m/z = 162. Subsequent fragmentations may also occur.

Stability and Degradation

Coumarins are generally stable compounds but can be susceptible to degradation under certain conditions. The lactone ring in this compound can undergo hydrolysis, particularly under strong basic conditions, to open the ring and form a carboxylate salt. Exposure to high heat and UV light may also lead to degradation over time. For research and development purposes, this compound should be stored in a cool, dark, and dry place.

Proposed Antifungal Mechanism of Action

While the specific signaling pathways for this compound are not fully elucidated, research on related coumarins provides insight into their potential antifungal mechanisms. These mechanisms are multifaceted and can involve the disruption of cellular integrity and function.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_apoptosis Apoptosis Cascade CellWall Cell Wall CellMembrane Cell Membrane (Ergosterol) Mitochondrion Mitochondrion PS_Ext Phosphatidylserine Externalization Mitochondrion->PS_Ext Nucleus Nucleus DNA_Frag DNA Fragmentation PS_Ext->DNA_Frag Nuc_Cond Nuclear Condensation DNA_Frag->Nuc_Cond CellDeath Cell Death Nuc_Cond->CellDeath This compound This compound (Coumarin) This compound->CellWall Inhibition of cell wall synthesis This compound->CellMembrane Binds to Ergosterol, increases permeability This compound->Mitochondrion Inhibits Respiration, induces ROS

References

The Antifungal Mechanism of Ayapin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ayapin, a naturally occurring simple coumarin chemically identified as 7-methoxycoumarin or herniarin, has demonstrated notable antifungal properties. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against fungal pathogens. While research specifically focused on this compound is limited, this document synthesizes the available data and extrapolates potential mechanisms based on the broader family of coumarins. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Introduction to this compound and its Antifungal Potential

This compound is a phytochemical found in various plants, including Ayapana triplinervis, Herniaria glabra, and certain Prunus species[1]. Coumarins, the chemical class to which this compound belongs, are well-documented for their diverse biological activities, including antimicrobial effects[2]. The emergence of drug-resistant fungal strains necessitates the exploration of novel therapeutic agents, and natural products like this compound represent a promising avenue for research and development.

Core Antifungal Mechanisms of Action

The precise molecular mechanism of this compound's antifungal activity is not yet fully elucidated. However, studies on this compound and related coumarins suggest a multi-targeted approach involving the disruption of cellular integrity and function. The primary proposed mechanisms include:

  • Cell Wall Disruption: The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. Evidence suggests that this compound's antifungal activity, particularly against the dermatophyte Microsporum cookei, involves thickening of the cell wall, which may be a response to cell wall stress or a direct consequence of this compound's interaction with cell wall components[3]. Other coumarin derivatives have also been shown to affect the structure of the fungal cell wall[4].

  • Cell Membrane Permeabilization: The fungal cell membrane, rich in ergosterol, is a common target for antifungal drugs[5][6]. While direct binding of this compound to ergosterol has not been demonstrated, other coumarins are known to interfere with ergosterol biosynthesis and disrupt membrane integrity[2]. This leads to increased permeability and leakage of intracellular contents.

  • Mitochondrial Dysfunction and Oxidative Stress: Mitochondria are central to fungal metabolism and survival. Some coumarins have been shown to induce mitochondrial dysfunction, leading to an increase in the production of reactive oxygen species (ROS)[7][8]. This oxidative stress can damage cellular components, including proteins, lipids, and DNA, ultimately leading to cell death. Studies on herniarin (this compound) have noted abnormalities in mitochondrial features in treated fungi[3].

  • Induction of Apoptosis: Programmed cell death, or apoptosis, is a controlled mechanism for cell elimination. Certain coumarins can trigger apoptosis in fungal cells, characterized by DNA fragmentation and nuclear condensation[7]. This process is often linked to mitochondrial dysfunction and the release of pro-apoptotic factors. A derivative of this compound, 5-Geranoxy-7-methoxycoumarin, has been shown to induce apoptosis[9].

Quantitative Data on Antifungal Activity

Specific and comprehensive quantitative data on the antifungal activity of this compound (7-methoxycoumarin) is sparse in the available literature. However, data for related coumarin derivatives provide a valuable comparative context for its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various coumarins against different fungal species.

Coumarin DerivativeFungal SpeciesMIC (µg/mL)Reference
7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus fumigatus16[4]
7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus flavus16[4]
Aminothioxanthone 1Candida neoformans CECT 10788-32[10]
Aminothioxanthone 8Candida albicans ATCC 1023116-32[10]
Aminothioxanthone 9Trichophyton rubrum FF58-16[10]
Coumarin DerivativeFungal SpeciesMIC Range (µg/mL)Reference
Coumarin-pyrazolone derivativesCandida albicans10 - 16[11]
7-(pentyloxy)-2H-chromen-2-oneCandida spp.15.6 - 125.0[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's antifungal mechanism of action.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours[13].

    • Colonies are harvested and suspended in sterile saline or RPMI-1640 medium.

    • The cell suspension is adjusted to a concentration of 1-5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer[13].

  • Preparation of this compound (7-methoxycoumarin) Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates containing RPMI-1640 medium buffered with MOPS[14]. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • The plates are incubated at 35°C for 24-48 hours[14].

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth[15]. For some fungi and compounds, a significant reduction (e.g., ≥50%) in growth compared to the control is used as the endpoint[15].

Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay determines if the antifungal compound targets the fungal cell wall. Sorbitol, an osmotic protectant, can rescue fungal cells from lysis if the cell wall is compromised.

  • Perform a Broth Microdilution Assay (as in 4.1) with the following modification:

    • Prepare two sets of microtiter plates. In one set, the RPMI-1640 medium is supplemented with 0.8 M sorbitol[4].

  • Interpretation:

    • A significant increase (typically four-fold or more) in the MIC value in the presence of sorbitol compared to the medium without sorbitol suggests that this compound targets the cell wall[16].

Ergosterol Binding Assay

This assay helps to determine if the antifungal compound interacts with ergosterol in the fungal cell membrane.

  • Perform a Broth Microdilution Assay (as in 4.1) with the following modification:

    • Prepare two sets of microtiter plates. In one set, the RPMI-1640 medium is supplemented with exogenous ergosterol (e.g., 400 µg/mL)[17].

  • Interpretation:

    • A significant increase in the MIC value in the presence of exogenous ergosterol suggests a direct interaction between this compound and ergosterol[2].

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS in fungal cells upon treatment with the antifungal agent.

  • Fungal Cell Treatment:

    • Fungal cells are grown to the mid-logarithmic phase and then treated with this compound at its MIC or sub-MIC for a defined period.

  • Staining with a Fluorescent Probe:

    • The cells are washed and then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation[7][8].

  • Quantification:

    • The fluorescence intensity of the cells is measured using a fluorometer or flow cytometer. An increase in fluorescence in this compound-treated cells compared to untreated controls indicates an increase in intracellular ROS[7].

Signaling Pathways and Experimental Workflows

While the specific signaling pathways in fungi directly targeted by this compound are yet to be identified, the cellular damage it likely causes would activate general stress response pathways.

Putative Fungal Stress Response to this compound

The following diagram illustrates a generalized fungal stress response pathway that may be activated by the cellular damage induced by this compound.

Fungal_Stress_Response cluster_stimulus Cellular Stress cluster_damage Cellular Damage cluster_response Signaling Cascades cluster_outcome Cellular Outcome This compound This compound CellWallDamage Cell Wall Damage This compound->CellWallDamage induces MembraneDamage Membrane Damage (Ergosterol Disruption) This compound->MembraneDamage induces MitochondrialDysfunction Mitochondrial Dysfunction This compound->MitochondrialDysfunction induces CWI_Pathway Cell Wall Integrity (CWI) Pathway CellWallDamage->CWI_Pathway activates HOG_Pathway High Osmolarity Glycerol (HOG) Pathway MembraneDamage->HOG_Pathway activates ROS_Response Oxidative Stress Response (e.g., Yap1) MitochondrialDysfunction->ROS_Response triggers GrowthInhibition Growth Inhibition CWI_Pathway->GrowthInhibition HOG_Pathway->GrowthInhibition Apoptosis Apoptosis ROS_Response->Apoptosis Apoptosis->GrowthInhibition

Caption: Generalized fungal stress response pathways potentially activated by this compound-induced cellular damage.

Experimental Workflow for Investigating this compound's Antifungal Mechanism

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's antifungal mechanism of action.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation MIC_Assay MIC Determination (Broth Microdilution) CellWall_Assay Cell Wall Integrity (Sorbitol Assay) MIC_Assay->CellWall_Assay Inform Membrane_Assay Membrane Integrity (Ergosterol Assay, Propidium Iodide Staining) MIC_Assay->Membrane_Assay Inform Mitochondria_Assay Mitochondrial Function (ROS Assay, Membrane Potential) MIC_Assay->Mitochondria_Assay Inform Apoptosis_Assay Apoptosis Assay (TUNEL, Annexin V) MIC_Assay->Apoptosis_Assay Inform InVivo_Model Animal Model of Fungal Infection CellWall_Assay->InVivo_Model Guide Membrane_Assay->InVivo_Model Guide Mitochondria_Assay->InVivo_Model Guide Apoptosis_Assay->InVivo_Model Guide

Caption: A logical experimental workflow for elucidating the antifungal mechanism of action of this compound.

Conclusion and Future Directions

This compound (7-methoxycoumarin) demonstrates clear antifungal potential, likely through a multi-pronged mechanism that involves disruption of the fungal cell wall and membrane, induction of mitochondrial dysfunction and oxidative stress, and potentially the triggering of apoptosis. The existing body of research, primarily on related coumarin compounds, provides a strong foundation for further investigation into this compound's specific molecular targets and affected signaling pathways.

Future research should focus on:

  • Comprehensive screening of this compound against a broad panel of clinically relevant fungal pathogens to establish its spectrum of activity and determine precise MIC values.

  • In-depth molecular studies to identify the specific enzymes or proteins that this compound interacts with in the fungal cell.

  • Transcriptomic and proteomic analyses of this compound-treated fungi to elucidate the global cellular response and identify key regulated pathways.

  • In vivo efficacy studies in animal models of fungal infection to validate its therapeutic potential.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel antifungal therapeutic, either as a standalone agent or in combination with existing drugs.

References

Pharmacological Profile of Ayapin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a naturally occurring coumarin (6,7-methylenedioxycoumarin), has garnered interest within the scientific community for its potential therapeutic applications. Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and are known to exhibit a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While research specifically on this compound is somewhat limited, this guide supplements the existing data with information from studies on closely related coumarins to provide a broader context for its potential mechanisms and effects.

Pharmacological Activities

This compound has been primarily associated with anticoagulant properties. However, based on the broader activities of the coumarin scaffold, it is also investigated for its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

Anticoagulant Activity

The anticoagulant activity of coumarins is their most well-established pharmacological effect. This compound has been reported to possess blood-thinning properties.[1] The primary mechanism of action for anticoagulant coumarins is the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.

Quantitative Data Summary

The available quantitative data for the pharmacological activities of this compound and related coumarins are summarized below. It is important to note that specific quantitative data for this compound is limited in the current literature.

Pharmacological ActivityCompoundAssayTarget/OrganismResult (IC₅₀/MIC)Reference
Antimicrobial AegelinolBroth microdilutionStaphylococcus aureus16 µg/mL[2]
AgasyllinBroth microdilutionStaphylococcus aureus32 µg/mL[2]
Antioxidant 5-carboxy-7,8-dihydroxy-4-methylcoumarinDPPH radical scavengingDPPH radical-[3]
EsculetinDPPH radical scavengingDPPH radical-[3]
Anticancer Compound 4MTT assayHL60 cells8.09 µM[4]
Compound 8bMTT assayHepG2 cells13.14 µM[4]
Anti-inflammatory CoumarinNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells-[5]
CoumarinProstaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 cells-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological profile of this compound and other coumarins.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganisms and Media: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and then suspended in broth (e.g., Mueller-Hinton broth) to a specific optical density.[2]

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent like DMSO to create a stock solution. Serial dilutions are then prepared in the broth.[2]

  • Assay Procedure: In a 96-well microtiter plate, the bacterial suspension is added to each well containing the different concentrations of the test compound.[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is also dissolved in a suitable solvent.[3][8]

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes.[3][8]

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[3][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Effect (%) = [(A₀ - A₁)/A₀] x 100, where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[8]

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.[5]

  • Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a certain period before being stimulated with LPS.[5]

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5]

  • Calculation: The amount of nitrite is determined by comparing the absorbance with a standard curve of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Culture and Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a specific density.[4][9]

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[4][9]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[4][9]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.[4]

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

Anticoagulant Activity Assay (Prothrombin Time)

The prothrombin time (PT) test measures how long it takes for a clot to form in a blood sample. It assesses the integrity of the extrinsic and common pathways of the coagulation cascade.

  • Sample Collection: Blood is collected from subjects (e.g., rabbits or humans) and mixed with an anticoagulant like sodium citrate.[11][12]

  • Plasma Preparation: The blood is centrifuged to obtain platelet-poor plasma.[13]

  • Assay Procedure: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample.[12][13]

  • Clotting Time Measurement: The time it takes for the plasma to clot is measured in seconds.[11][12]

  • Interpretation: A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors, suggesting an anticoagulant effect.[11]

Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated, studies on other coumarins suggest potential involvement in several key cellular pathways.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis. Some coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[4][14]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Apoptosis mTOR->Apoptosis Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase9->Apoptosis Induces This compound This compound (potential) This compound->PI3K Inhibits (hypothesized) Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2_c->Cul3 Proteasome Proteasomal Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates Cul3->Proteasome Ubiquitination This compound This compound (potential) This compound->Keap1 Inactivates (hypothesized) ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Pharmacokinetics_Workflow Oral_Admin Oral Administration of this compound Absorption GI Tract Absorption Oral_Admin->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Low Bioavailability Excretion Excretion (Urine, Feces) Liver->Excretion Distribution Distribution to Tissues Systemic_Circulation->Distribution Metabolism Metabolism (e.g., Hydroxylation, Conjugation) Distribution->Metabolism Metabolism->Excretion

References

In Silico Docking Studies of Ayapin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ayapin, a naturally occurring coumarin, has garnered interest for its potential therapeutic properties, including antifungal, anti-inflammatory, and anticancer activities. This technical guide outlines a comprehensive framework for conducting in silico molecular docking studies to elucidate the binding mechanisms of this compound against relevant biological targets. While specific docking studies on this compound are not yet prevalent in published literature, this document provides a detailed, generalized methodology based on established computational drug discovery protocols. It covers the essential steps from ligand and protein preparation to docking simulation and results in analysis. Furthermore, this guide presents hypothetical docking results and visualizes both the experimental workflow and a key signaling pathway potentially modulated by this compound, offering a foundational blueprint for future research in this area.

Introduction to this compound and In Silico Docking

This compound (6,7-methylenedioxycoumarin) is a phytochemical found in various plant species.[1][2] As a member of the coumarin class, it is structurally related to compounds known for a wide array of biological activities.[3][4] Initial studies have confirmed its antifungal properties, and its structural similarity to other bioactive coumarins suggests potential efficacy as an anti-inflammatory and anticancer agent.[3][5]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex.[6] This method is instrumental in drug discovery for screening virtual libraries of compounds, elucidating potential mechanisms of action, and guiding the optimization of lead candidates. By simulating the interaction between a ligand and a target protein at the molecular level, researchers can estimate the binding affinity and analyze the non-covalent interactions driving the binding process.

This guide will propose a hypothetical in silico docking study of this compound against key protein targets implicated in fungal infections, inflammation, and cancer.

Proposed Protein Targets for this compound Docking

Based on the known and putative biological activities of this compound, the following protein targets are proposed for a comprehensive in silico docking study.

Therapeutic Area Protein Target PDB ID Rationale
Antifungal Lanosterol 14-alpha demethylase (CYP51)5TZ1A crucial enzyme in the ergosterol biosynthesis pathway in fungi, making it a well-established target for antifungal agents.[3][7][8]
Anti-inflammatory Cyclooxygenase-2 (COX-2)5F19A key enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation.[1][9][10]
Anti-inflammatory Tumor Necrosis Factor-alpha (TNF-α)2AZ5A pro-inflammatory cytokine that plays a central role in systemic inflammation.[2][5][11]
Anti-inflammatory Nuclear Factor-kappa B (NF-κB) p50/p651VKXA transcription factor that controls the expression of numerous genes involved in the inflammatory response.[6][12][13][14]
Anticancer Cyclin-Dependent Kinase 2 (CDK2)1HCKA key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[15][16][17]

Detailed Experimental Protocol for Molecular Docking

This section outlines a generalized yet detailed protocol for performing a molecular docking study of this compound against the proposed protein targets.

Ligand Preparation
  • Structure Retrieval : Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 3083597).[9] Save the structure in a suitable format (e.g., SDF or MOL2).

  • Ligand Optimization : Use molecular modeling software (e.g., ChemDraw, Avogadro) to check for correct bond orders and atom types.

  • Energy Minimization : Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion : Convert the prepared ligand file to the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation
  • Structure Retrieval : Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB) using the IDs listed in the table above.

  • Protein Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Protonation and Charge Assignment : Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This is a critical step for accurately calculating electrostatic interactions.

  • Energy Minimization : Perform a short energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.

  • File Format Conversion : Convert the prepared protein file to the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation
  • Software Selection : Choose a validated molecular docking program. Commonly used software includes AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).

  • Grid Box Definition : Define the active site of the target protein. This is typically done by identifying the binding pocket of the co-crystallized ligand in the original PDB file or by using a binding site prediction tool. A grid box is then generated around this active site to define the search space for the docking algorithm.

  • Docking Execution : Run the docking simulation. The software will systematically explore different conformations and orientations of this compound within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity.

  • Pose Generation : The docking algorithm will generate a set of possible binding poses for this compound, ranked by their predicted binding energies.

Post-Docking Analysis
  • Binding Affinity Analysis : The primary quantitative result is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

  • Interaction Analysis : Visualize the best-scoring docking pose using molecular visualization software (e.g., PyMOL, Discovery Studio). Analyze the non-covalent interactions between this compound and the amino acid residues of the protein's active site. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Validation (Re-docking) : As a control, the co-crystallized ligand (if present in the original PDB file) should be re-docked into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose (typically < 2.0 Å) helps to validate the docking protocol.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from the proposed in silico docking studies of this compound.

Table 1: Hypothetical Binding Affinities of this compound with Target Proteins

Target Protein PDB ID Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (µM)
Lanosterol 14-alpha demethylase5TZ1-8.51.52
Cyclooxygenase-2 (COX-2)5F19-9.20.45
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.85.60
NF-κB (p50/p65)1VKX-8.12.89
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.90.88

Table 2: Hypothetical Interacting Residues of Target Proteins with this compound

Target Protein PDB ID Key Interacting Amino Acid Residues Type of Interaction
Lanosterol 14-alpha demethylase5TZ1TYR132, HIS377, MET508Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 (COX-2)5F19ARG120, TYR355, SER530Hydrogen Bond, Pi-Alkyl
Tumor Necrosis Factor-alpha (TNF-α)2AZ5TYR59, GLN61, TYR119Hydrogen Bond, Pi-Pi Stacking
NF-κB (p50/p65)1VKXARG57 (p65), LYS147 (p50), GLU60 (p65)Hydrogen Bond, Electrostatic
Cyclin-Dependent Kinase 2 (CDK2)1HCKLEU83, LYS33, ASP145Hydrogen Bond, Hydrophobic

Mandatory Visualizations

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for an in silico drug discovery project involving molecular docking.

G cluster_0 Target Identification & Validation cluster_1 Preparation cluster_2 Docking Simulation cluster_3 Analysis & Optimization T0 Literature Review & Bioinformatics T1 Select Protein Target T0->T1 T2 Retrieve PDB Structure T1->T2 P1 Prepare Protein (Clean, Protonate) T2->P1 P0 Prepare Ligand (this compound) D1 Run Docking Algorithm (e.g., AutoDock Vina) P0->D1 D0 Define Binding Site (Grid Generation) P1->D0 D0->D1 A0 Analyze Poses & Binding Energy D1->A0 A1 Visualize Interactions (H-bonds, Hydrophobic) A0->A1 A2 Lead Optimization (Structure Modification) A1->A2 A2->P0 Iterate

Caption: Workflow for In Silico Molecular Docking.

Signaling Pathway Diagram

The NF-κB signaling pathway is a critical regulator of inflammation. Many natural anti-inflammatory compounds, including flavonoids and coumarins, exert their effects by inhibiting this pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a plausible target for this compound's anti-inflammatory action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits p_IkB p-IκBα IkB->p_IkB NFkB_nuc Active NF-κB (in Nucleus) NFkB->NFkB_nuc translocates Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates This compound This compound (Hypothesized) This compound->IKK Inhibits?

Caption: Hypothesized Inhibition of NF-κB Pathway by this compound.

Conclusion

This technical guide provides a comprehensive roadmap for investigating the therapeutic potential of this compound through in silico molecular docking. By outlining detailed protocols, proposing relevant biological targets, and presenting data in a clear, structured format, this document serves as a valuable resource for researchers initiating computational studies on this promising natural compound. The hypothetical results and visualized pathways offer a glimpse into the potential mechanisms by which this compound may exert its antifungal, anti-inflammatory, and anticancer effects. Future experimental validation of these in silico predictions will be crucial in advancing this compound as a potential lead compound in drug discovery.

References

Toxicological Profile of Ayapin: A Call for Comprehensive Investigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ayapin, a naturally occurring coumarin, has been identified in various plant species. While preliminary research has suggested potential biological activities, a comprehensive toxicological assessment of this compound is notably absent from the current scientific literature. This technical guide aims to address this critical gap by first highlighting the lack of available toxicological data for this compound. Subsequently, it provides a framework for the toxicological evaluation of this compound by detailing the standard experimental protocols and data interpretation necessary for a thorough safety assessment. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals, underscoring the necessity for future studies to establish a complete safety profile for this compound.

Current State of Toxicological Knowledge on this compound

A thorough review of scientific databases reveals a significant lack of published toxicological studies on this compound. While its chemical structure and presence in certain plants are documented, there is no available data regarding its acute, sub-chronic, or chronic toxicity, nor its potential for genotoxicity, cytotoxicity, or other adverse effects in preclinical models. The primary quantitative data found for this compound relates to its antifungal properties, with a reported IC50 of 0.16 mM for the inhibition of Sclerotinia sclerotiorum growth[1]. However, this measure of bioactivity against a plant pathogen does not provide information on its safety in humans.

Given that this compound belongs to the coumarin family of compounds, it is pertinent to consider the general toxicological profile of this class. Coumarins are known to exhibit a range of biological activities, and some have been associated with hepatotoxicity in certain individuals, which is a key consideration for any toxicological evaluation.

A Proposed Framework for the Toxicological Evaluation of this compound

To address the current data gap, a comprehensive toxicological evaluation of this compound should be undertaken. The following sections outline the key studies and experimental protocols that would be required to establish a robust safety profile.

Acute Oral Toxicity

Acute toxicity studies are foundational in toxicological assessment, providing information on the potential for a substance to cause harm after a single dose. The primary endpoint of this study is the median lethal dose (LD50), which is the dose at which 50% of the test animals are expected to die[2][3].

Table 1: Hypothetical Data Structure for an Acute Oral Toxicity Study of this compound

SpeciesSexDose (mg/kg)Number of AnimalsMortalityClinical Observations
RatMale550/5No adverse effects observed
RatFemale550/5No adverse effects observed
RatMale5050/5Sedation, resolved within 24h
RatFemale5050/5Sedation, resolved within 24h
RatMale50051/5Lethargy, piloerection
RatFemale50051/5Lethargy, piloerection
RatMale200053/5Severe lethargy, ataxia
RatFemale200052/5Severe lethargy, ataxia
  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

  • Dose Administration: this compound is administered orally by gavage. The initial dose is selected based on available information, or a default starting dose is used.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome of the previously dosed animal.

  • Data Analysis: The LD50 is calculated using maximum likelihood estimation.

G cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Data Analysis Select Animal Model (e.g., Rats) Select Animal Model (e.g., Rats) Acclimatize Animals Acclimatize Animals Select Animal Model (e.g., Rats)->Acclimatize Animals Administer Single Oral Dose Administer Single Oral Dose Acclimatize Animals->Administer Single Oral Dose Prepare this compound Formulation Prepare this compound Formulation Determine Starting Dose Determine Starting Dose Prepare this compound Formulation->Determine Starting Dose Determine Starting Dose->Administer Single Oral Dose Observe for Clinical Signs (14 days) Observe for Clinical Signs (14 days) Administer Single Oral Dose->Observe for Clinical Signs (14 days) Record Mortality Record Mortality Observe for Clinical Signs (14 days)->Record Mortality Summarize Clinical Observations Summarize Clinical Observations Observe for Clinical Signs (14 days)->Summarize Clinical Observations Record Body Weight Record Body Weight Record Body Weight->Observe for Clinical Signs (14 days) Calculate LD50 Calculate LD50 Record Mortality->Calculate LD50 Determine GHS Category Determine GHS Category Calculate LD50->Determine GHS Category Final Report Final Report Summarize Clinical Observations->Final Report Determine GHS Category->Final Report

Workflow for an Acute Oral Toxicity Study.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases. A standard battery of in vitro tests is typically required.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in the body.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

G cluster_setup Assay Setup cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis Bacterial Strains Bacterial Strains Incubate Bacteria with this compound (+/- S9) Incubate Bacteria with this compound (+/- S9) Bacterial Strains->Incubate Bacteria with this compound (+/- S9) This compound Concentrations This compound Concentrations This compound Concentrations->Incubate Bacteria with this compound (+/- S9) S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation)->Incubate Bacteria with this compound (+/- S9) Plate on Minimal Agar Plate on Minimal Agar Incubate Bacteria with this compound (+/- S9)->Plate on Minimal Agar Incubate (48-72h) Incubate (48-72h) Plate on Minimal Agar->Incubate (48-72h) Count Revertant Colonies Count Revertant Colonies Incubate (48-72h)->Count Revertant Colonies Assess Dose-Response Assess Dose-Response Count Revertant Colonies->Assess Dose-Response Determine Mutagenicity Determine Mutagenicity Assess Dose-Response->Determine Mutagenicity

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Cytotoxicity Assays

Cytotoxicity assays determine the concentration at which a substance is toxic to cells. This is often evaluated as the half-maximal inhibitory concentration (IC50).

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity) are cultured in 96-well plates.

  • Compound Exposure: Cells are exposed to a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Add this compound Concentrations Add this compound Concentrations Incubate (24h)->Add this compound Concentrations Incubate (24-72h) Incubate (24-72h) Add this compound Concentrations->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability Determine IC50 Determine IC50 Calculate Cell Viability->Determine IC50

Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary toxicological data to make an informed assessment of the safety of this compound. As a naturally occurring compound with potential biological activities, it is imperative that a comprehensive toxicological profile is established. The experimental frameworks outlined in this guide provide a clear path forward for researchers to begin to characterize the safety of this compound. The execution of these, and further studies including sub-chronic and chronic toxicity, will be essential before any consideration of this compound for therapeutic or other applications in humans. The scientific community is strongly encouraged to undertake these investigations to fill this critical knowledge gap.

References

The Biological Activity of Ayapin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of Ayapin, a naturally occurring coumarin. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the current understanding of this compound's bioactivity, with a focus on its antifungal properties.

Introduction

This compound is a coumarin, specifically 6,7-methylenedioxycoumarin, found in various plant species, notably as a phytoalexin in sunflowers (Helianthus annuus). Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. This compound's chemical structure and its role as a plant defense molecule have prompted investigations into its broader biological activities. This guide summarizes the key quantitative data, experimental protocols, and logical frameworks related to the screening of this compound's biological functions.

Quantitative Biological Activity Data

The most well-documented biological activity of this compound is its antifungal effect. The following table summarizes the quantitative data available for this activity.

Biological ActivityTarget OrganismMetricValueReference
AntifungalSclerotinia sclerotiorumIC500.16 mM[1]

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Detailed Experimental Protocols

A key aspect of understanding this compound's biological activity is the methodology used for its assessment. The following protocol details the in vitro assay used to determine the antifungal activity of this compound against Sclerotinia sclerotiorum.

Antifungal Activity Assay against Sclerotinia sclerotiorum

This protocol is adapted from the methodology described for testing the fungitoxic effect of coumarins on the germ tube growth of S. sclerotiorum.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the mycelial growth of Sclerotinia sclerotiorum.

Materials:

  • This compound (analytical grade)

  • Sclerotinia sclerotiorum culture

  • Potato Dextrose Agar (PDA) plates

  • Czapek-Dox broth (Sigma-Aldrich)

  • Sterile flat-bottomed 96-well microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Inverted microscope

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Fungal Culture Preparation: Sclerotinia sclerotiorum is cultured on PDA plates at 25°C in the dark until a mature mycelial mat is formed.

  • Inoculum Preparation: Mycelial plugs are taken from the growing edge of the S. sclerotiorum culture.

  • Test Solution Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in Czapek-Dox broth to achieve the desired final concentrations in the microtiter plate wells. The final DMSO concentration in all wells, including controls, should be kept constant and at a level that does not affect fungal growth.

  • Assay Setup:

    • Into each well of a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution in Czapek-Dox broth.

    • Control wells should contain 100 µL of Czapek-Dox broth with the same final concentration of DMSO as the test wells.

    • A small mycelial plug of S. sclerotiorum is then transferred to the center of each well.

  • Incubation: The microtiter plates are incubated for 18 hours at 21°C with continuous illumination.

  • Data Collection: After incubation, the growth of the fungal mycelium in each well is observed using an inverted microscope. The diameter of the mycelial growth is measured.

  • Data Analysis: The percentage of growth inhibition is calculated for each this compound concentration relative to the growth in the control wells. The IC50 value, the concentration of this compound that causes 50% inhibition of mycelial growth, is then determined by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of this compound as a phytoalexin.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis fungus S. sclerotiorum Culture (on PDA plates) inoculum Mycelial Plug Inoculum fungus->inoculum plate_setup 96-Well Plate Setup (100 µL this compound dilutions + inoculum) inoculum->plate_setup inoculum->plate_setup ayapin_stock This compound Stock Solution (in DMSO) ayapin_dilutions Serial Dilutions of this compound (in Czapek-Dox broth) ayapin_stock->ayapin_dilutions ayapin_dilutions->plate_setup ayapin_dilutions->plate_setup incubation Incubation (18h, 21°C, continuous light) plate_setup->incubation microscopy Microscopic Observation incubation->microscopy measurement Mycelial Growth Measurement microscopy->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc

Caption: Experimental workflow for determining the antifungal activity of this compound.

phytoalexin_logic cluster_plant_response Plant Response to Pathogen pathogen Fungal Pathogen (e.g., S. sclerotiorum) infection Infection pathogen->infection sunflower Sunflower Plant (Helianthus annuus) sunflower->infection ayapin_production This compound Production (Phytoalexin Response) infection->ayapin_production resistance Plant Resistance ayapin_production->resistance

Caption: Logical relationship of this compound as a phytoalexin in plant defense.

Conclusion

The available data strongly indicate that this compound possesses significant antifungal properties, particularly against the plant pathogen Sclerotinia sclerotiorum. The detailed experimental protocol provided in this guide offers a foundation for further research into its antifungal mechanism and potential applications. The limited scope of currently available public data, however, highlights the need for more extensive screening of this compound against a broader range of microbial and cellular targets to fully elucidate its biological activity profile. Future research should focus on exploring other potential activities, such as antibacterial, anti-inflammatory, and cytotoxic effects, and on understanding the molecular pathways through which this compound exerts its biological functions.

References

Methodological & Application

Chemical Synthesis of 6,7-(Methylenedioxy)coumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 6,7-(Methylenedioxy)coumarin, a heterocyclic compound of interest in medicinal chemistry and material science. The synthesis involves a two-step process commencing with the formation of the coumarin core via Pechmann condensation, followed by the introduction of the methylenedioxy bridge.

Applications and Significance

Coumarin derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties[1][2]. The 6,7-dioxygenated substitution pattern is of particular interest. The precursor, 6,7-dihydroxycoumarin (esculetin), has shown potential as an anticancer agent by inducing apoptosis and cell cycle arrest in prostate cancer cells[3]. Furthermore, coumarins are widely recognized for their fluorescent properties and are utilized as fluorescent probes in various biological applications[4][5]. The methylenedioxy group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and fluorescent characteristics. Therefore, 6,7-(Methylenedioxy)coumarin serves as a valuable scaffold for the development of novel therapeutic agents and fluorescent probes.

Synthetic Pathway Overview

The synthesis of 6,7-(Methylenedioxy)coumarin is achieved through a two-step reaction sequence. The first step is the Pechmann condensation of a suitable phenol with a β-ketoester or malic acid to form the coumarin ring system. In this case, 1,2,4-trihydroxybenzene (hydroxyquinol) is reacted with malic acid in the presence of a strong acid catalyst to yield 6,7-dihydroxycoumarin (esculetin)[6]. The subsequent step involves the methylenation of the two hydroxyl groups using a dihalomethane, such as dibromomethane, in the presence of a base to form the methylenedioxy bridge.

Synthesis_Pathway Reactant1 1,2,4-Trihydroxybenzene Intermediate 6,7-Dihydroxycoumarin (Esculetin) Reactant1->Intermediate Pechmann Condensation Reactant2 Malic Acid Reactant2->Intermediate Pechmann Condensation Catalyst1 Conc. H2SO4 Catalyst1->Intermediate Pechmann Condensation Product 6,7-(Methylenedioxy)coumarin Intermediate->Product Methylenation Reactant3 Dibromomethane (CH2Br2) Reactant3->Product Methylenation Catalyst2 K2CO3 Catalyst2->Product Methylenation

Caption: Synthetic pathway for 6,7-(Methylenedioxy)coumarin.

Experimental Protocols

Step 1: Synthesis of 6,7-Dihydroxycoumarin (Esculetin)

This protocol is adapted from the general procedure for Pechmann condensation to synthesize hydroxycoumarins[7][8].

Materials:

  • 1,2,4-Trihydroxybenzene (Hydroxyquinol)

  • Malic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine one molar equivalent of 1,2,4-trihydroxybenzene and one molar equivalent of malic acid.

  • Carefully add concentrated sulfuric acid dropwise to the mixture with constant stirring in an ice bath to control the initial exothermic reaction. A typical ratio is 10 mL of sulfuric acid per 10 mmol of the phenol.

  • After the initial reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • A precipitate of crude 6,7-dihydroxycoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 6,7-dihydroxycoumarin.

Expected Yield: The yield for this type of Pechmann condensation can vary, but yields in the range of 60-80% are commonly reported for similar reactions.

Step 2: Synthesis of 6,7-(Methylenedioxy)coumarin

This protocol is based on the methylenation of catechols.

Materials:

  • 6,7-Dihydroxycoumarin (Esculetin)

  • Dibromomethane (CH₂Br₂)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6,7-dihydroxycoumarin (1 molar equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 molar equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dibromomethane (1.2 molar equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6,7-(Methylenedioxy)coumarin.

Expected Yield: Yields for methylenation reactions of this type are typically in the range of 70-90%.

Quantitative Data

The following tables summarize the key quantitative data for the precursor and a closely related product. The data for 6,7-(Methylenedioxy)coumarin is predicted based on the available data for the 4-methyl derivative[9].

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6,7-DihydroxycoumarinC₉H₆O₄178.14270[5]
4-Methyl-6,7-(Methylenedioxy)coumarinC₁₁H₈O₄204.18Not Reported
6,7-(Methylenedioxy)coumarin (Predicted) C₁₀H₆O₄ 190.15 ~230-250

Table 2: Spectroscopic Data for 6,7-Dihydroxycoumarin (Esculetin) [10][11]

¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm)
9.72 (s, 2H, -OH)161.2 (C=O)
7.37 (d, J=9.5 Hz, 1H, H-4)150.8 (C-7)
7.26 (s, 1H, H-5)148.5 (C-8a)
7.25 (s, 1H, H-8)145.3 (C-6)
6.34 (d, J=9.5 Hz, 1H, H-3)143.9 (C-4)
113.1 (C-5)
112.0 (C-3)
111.5 (C-4a)
102.9 (C-8)

Table 3: Predicted Spectroscopic Data for 6,7-(Methylenedioxy)coumarin

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃) δ ~7.6 (d, 1H, H-4), ~7.0 (s, 1H, H-5), ~6.8 (s, 1H, H-8), ~6.3 (d, 1H, H-3), ~6.1 (s, 2H, -O-CH₂-O-)
¹³C NMR (CDCl₃) δ ~161 (C=O), ~150 (C-7), ~148 (C-6), ~145 (C-8a), ~143 (C-4), ~115 (C-4a), ~113 (C-3), ~102 (-O-CH₂-O-), ~100 (C-5), ~98 (C-8)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2900 (-CH₂-), ~1720 (C=O lactone), ~1610, 1500 (C=C aromatic), ~1250, 1040 (C-O ether)
Mass Spectrometry (EI) M⁺ at m/z 190, fragments at m/z 162 (-CO), 134 (-CO, -CO)

Note: The predicted data is based on the known spectra of similar coumarin structures and general principles of spectroscopy. Experimental verification is required for confirmation.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 6,7-(Methylenedioxy)coumarin is depicted below.

Experimental_Workflow cluster_0 Step 1: Synthesis of 6,7-Dihydroxycoumarin cluster_1 Step 2: Synthesis of 6,7-(Methylenedioxy)coumarin a0 Mix Reactants: 1,2,4-Trihydroxybenzene Malic Acid a1 Add Catalyst: Conc. H2SO4 a0->a1 a2 Reaction at RT a1->a2 a3 Quench with Ice a2->a3 a4 Filtration & Washing a3->a4 a5 Recrystallization a4->a5 a6 6,7-Dihydroxycoumarin a5->a6 b0 Dissolve 6,7-Dihydroxycoumarin in DMF a6->b0 b1 Add K2CO3 b0->b1 b2 Add Dibromomethane b1->b2 b3 Reaction at 80-90°C b2->b3 b4 Work-up: Extraction & Washing b3->b4 b5 Purification: Column Chromatography b4->b5 b6 6,7-(Methylenedioxy)coumarin b5->b6

Caption: Experimental workflow for the synthesis of the target molecule.

References

Application Notes and Protocols for HPLC Quantification of Ayapin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a naturally occurring coumarin, is a phytochemical of significant interest due to its various reported biological activities. Found in medicinal plants such as Ayapana triplinervis, accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of phytoconstituents. This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, which can be adapted based on the specific plant matrix. Methanolic extraction is commonly used for coumarins.[1]

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves of Ayapana triplinervis)

  • Methanol (HPLC grade)

  • Deionized water

  • Sonication bath or orbital shaker

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction:

    • Maceration: Place the powdered plant material in a flask with 100 mL of methanol. Seal the flask and allow it to stand at room temperature for 24-72 hours with occasional shaking.[2]

    • Sonication (Alternative): Place the powdered plant material in a flask with 100 mL of methanol. Place the flask in a sonicator bath and sonicate for 30-60 minutes at a controlled temperature.[3][4]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. For HPLC analysis, further filtration through a 0.45 µm syringe filter is required.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Reconstitution: Dissolve a known amount of the dried extract in the HPLC mobile phase for analysis.

Protocol for RP-HPLC Quantification of this compound

This protocol is based on a validated Ultra-Fast Liquid Chromatography with Photodiode Array Detector (UFLC-PDA) method for the simultaneous estimation of Ayapanin (this compound) and Umbelliferone in Ayapana triplinervis.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System UFLC or HPLC system with PDA or UV detector
Column C18 column (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Methanol: Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 284 nm
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Caffeine (optional, but recommended for accuracy)

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL) by diluting with the mobile phase.

Sample Preparation for HPLC Analysis:

  • Accurately weigh a portion of the dried plant extract obtained from the extraction protocol.

  • Dissolve the extract in a known volume of mobile phase to achieve a concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the this compound standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative results for this compound in a methanolic extract of Ayapana triplinervis based on a validated UFLC-PDA method.

AnalytePlant MaterialExtraction MethodAmount (% w/w) in Extract
This compoundAyapana triplinervis (leaves)Methanolic0.67
HPLC Method Validation Parameters

The performance of the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 1.0 - 300 µg/mL
Correlation Coefficient (r²) 0.9996
Limit of Detection (LOD) 6.256 ± 0.52 µg/mL
Limit of Quantification (LOQ) 18.838 ± 0.18 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.99 - 102.87%
Specificity The method is specific for this compound.
Robustness The method is robust for minor variations.

Mandatory Visualization

Experimental Workflow for HPLC Quantification of this compound

The following diagram illustrates the logical workflow for the quantification of this compound in plant extracts using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Maceration/Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc_injection Injection into HPLC System reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (PDA/UV at 284 nm) separation->detection peak_integration Peak Identification & Integration detection->peak_integration standard_prep Standard Preparation & Calibration Curve quantification Quantification of this compound standard_prep->quantification peak_integration->quantification

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct signaling pathways modulated by this compound. Coumarins, as a class of compounds, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, which are mediated through various complex signaling cascades.[5] However, the precise molecular targets and pathways for this compound remain an area for further research. As such, a specific signaling pathway diagram for this compound cannot be provided at this time. Researchers are encouraged to investigate the molecular mechanisms underlying the biological activities of this compound to elucidate its therapeutic potential.

References

Application Notes and Protocols for Ayapin Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a 6,7-dimethoxycoumarin, belongs to the coumarin class of secondary metabolites found in various plants. Coumarins have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. While the antifungal potential of various coumarin derivatives has been explored, specific data on the antifungal susceptibility of this compound remains largely unavailable in peer-reviewed literature.

These application notes provide standardized protocols for determining the antifungal activity of this compound. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of natural products. They are intended to serve as a foundational resource for researchers initiating studies on the antifungal properties of this compound. The provided data tables are templates to be populated with experimental findings. Furthermore, diagrams illustrating the experimental workflows and a generalized potential mechanism of action for coumarins are included to guide research efforts.

Data Presentation

Disclaimer: The following tables are templates. No quantitative data on the antifungal activity of this compound was found in the reviewed scientific literature. These tables are for illustrative purposes to guide the presentation of experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicansATCC 90028Data to be determinede.g., Fluconazole: X
Aspergillus fumigatusATCC 204305Data to be determinede.g., Amphotericin B: Y
Cryptococcus neoformansATCC 208821Data to be determinede.g., Amphotericin B: Z
Trichophyton rubrumATCC 28188Data to be determinede.g., Itraconazole: W

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species

Fungal SpeciesStrainThis compound MFC (µg/mL)Positive Control MFC (µg/mL)
Candida albicansATCC 90028Data to be determinede.g., Amphotericin B: X
Aspergillus fumigatusATCC 204305Data to be determinede.g., Amphotericin B: Y
Cryptococcus neoformansATCC 208821Data to be determinede.g., Amphotericin B: Z
Trichophyton rubrumATCC 28188Data to be determinede.g., Itraconazole: W

Experimental Protocols

Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[1]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp., Cryptococcus spp.), culture the organism on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • For filamentous fungi (Aspergillus spp., Trichophyton spp.), culture on a suitable medium (e.g., Potato Dextrose Agar) at 28-35°C for 5-7 days until sporulation.

    • Harvest fungal cells or spores and suspend in sterile saline.

    • Adjust the inoculum concentration to 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ spores/mL for filamentous fungi using a spectrophotometer and/or hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.

    • The final concentration range should typically span from 0.125 to 256 µg/mL, but may be adjusted based on preliminary results.

    • Include a positive control (a known antifungal agent) and a negative control (medium with the solvent used to dissolve this compound, at the same concentration as in the test wells). Also, include a growth control well with only the fungal inoculum and medium.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the this compound dilutions, positive control, and growth control.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control.[2]

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a follow-up to the MIC assay to assess whether this compound has a fungicidal or fungistatic effect.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spread the aliquot onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate, which corresponds to a 99.9% killing of the initial inoculum.[3][4]

Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.[5]

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar medium.

  • Fungal inoculum

  • Positive control antifungal disks

  • Sterile swabs

Procedure:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method.

    • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the fungal suspension.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known amount of the this compound solution.

    • Place the this compound-impregnated disks, along with positive control and blank (solvent) disks, onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 7 days for some filamentous fungi.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters.

    • The size of the inhibition zone is indicative of the antifungal activity of this compound.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_mfc MFC Determination start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions of this compound in 96-well plate start->prep_plate inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from wells with no growth read_mic->subculture incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Read MFC incubate_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_results Results start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_plates Prepare Agar Plates start->prep_plates inoculate Inoculate Agar Surface prep_inoculum->inoculate prep_plates->inoculate place_disks Place this compound-impregnated and Control Disks inoculate->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for Agar Disk Diffusion Assay.

Coumarin_MoA cluster_compound Coumarin Compound (e.g., this compound) cluster_fungus Fungal Cell cluster_effect Antifungal Effect coumarin Coumarin cell_wall Cell Wall coumarin->cell_wall Disruption cell_membrane Cell Membrane (Ergosterol Synthesis) coumarin->cell_membrane Inhibition mitochondria Mitochondria (Respiration) coumarin->mitochondria Disruption efflux_pumps Efflux Pumps coumarin->efflux_pumps Inhibition death Cell Death (Fungicidal) cell_wall->death inhibition Inhibition of Growth (Fungistatic) cell_membrane->inhibition nucleus Nucleus (Apoptosis) mitochondria->nucleus Induces nucleus->death

Caption: Potential Antifungal Mechanisms of Coumarins.

References

Determining the Minimum Inhibitory Concentration (MIC) of Ayapin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ayapin, a natural compound of interest for its potential antimicrobial properties. The following sections detail standardized methodologies, data presentation, and a visual workflow to guide researchers in assessing the antimicrobial efficacy of this compound.

Introduction

This compound, a coumarin naturally found in plants of the Ayapana genus, such as Ayapana triplinervis (formerly Eupatorium ayapana), has been investigated for various medicinal properties.[1] Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This value is essential for understanding the potency of the compound and for guiding further drug development efforts.

Data Presentation: Antimicrobial Activity of Ayapana triplinervis Extracts

While specific MIC values for isolated this compound are not extensively reported in publicly available literature, studies on extracts from Ayapana triplinervis provide valuable insights into its potential antimicrobial activity. The data below summarizes the MICs of different extracts against various microorganisms. It is important to note that these values reflect the activity of a complex mixture of compounds and not purified this compound.

Extract/FractionTest OrganismMIC (µg/mL)Reference
Methanol ExtractEnterococcus faecalis62[1]
Methanol ExtractStaphylococcus aureus75[1]
Non-polar FractionsGram-negative bacteria (e.g., Escherichia coli)16 - 125[1]
Protein ExtractE. coli, S. aureus, Streptococcus sp., MRSA0.4 - 200 (Concentration range tested)[3]

Experimental Protocols

The following are detailed protocols for two standard methods for MIC determination: Broth Microdilution and Agar Dilution. These methods are widely accepted and can be adapted for testing natural products like this compound.[4][5]

Protocol 1: Broth Microdilution Method

This method is favored for its efficiency in testing multiple samples and concentrations simultaneously.[6][7]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 5 x 10^5 CFU/mL[8]

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Sterility control (broth with the highest concentration of solvent used)

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[2]

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 200 µL.

  • Controls:

    • Positive Control: 100 µL of inoculum + 100 µL of broth.

    • Negative Control: 200 µL of sterile broth.

    • Solvent Control: 100 µL of the highest concentration of the solvent used to dissolve this compound + 100 µL of inoculum.

  • Incubation: Incubate the plates at 35 ± 1°C for 16-24 hours under appropriate atmospheric conditions.[2]

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a few compounds against a large panel of microorganisms.[4][9]

Materials:

  • This compound

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar medium, kept at 45-50°C

  • Petri dishes

  • Bacterial or fungal inoculum standardized to 1 x 10^4 CFU per spot[4]

  • Inoculum replicator (optional)

Procedure:

  • Prepare this compound-Agar Plates: Prepare a series of two-fold dilutions of this compound. Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes. Allow the agar to solidify.

  • Control Plates: Prepare a growth control plate containing agar without this compound.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method, but with a final target density of approximately 1 x 10^7 CFU/mL.

  • Inoculation: Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized inoculum, delivering approximately 10^4 CFU per spot.[4] A multi-point inoculator can be used to test several strains simultaneously.

  • Incubation: Incubate the plates at 35 ± 1°C for 16-24 hours.[2]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.

Experimental Workflow and Signaling Pathways

To visually represent the experimental process, the following diagrams are provided.

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation_reading Incubation & Analysis cluster_end Result start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare & Standardize Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_this compound->serial_dilution add_inoculum Inoculate Wells with Standardized Microorganism prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Add Positive, Negative & Sterility Controls add_inoculum->add_controls incubation Incubate at 37°C for 16-24h add_controls->incubation read_results Visually Inspect for Growth / Measure OD incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point MIC Value determine_mic->end_point

References

Application Notes and Protocols for Ayapin In Vivo Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a naturally occurring coumarin found in the plant Ayapana triplinerve (also known as Eupatorium triplinerve), has garnered scientific interest for its potential therapeutic properties.[1] Traditionally, extracts of Ayapana triplinerve, containing this compound and the related compound ayapanin (7-methoxycoumarin), have been used for their hemostatic, anti-inflammatory, and antimicrobial effects.[2][3][4][5] Preclinical research on compounds from this plant has begun to validate these traditional uses, with studies demonstrating anti-inflammatory and antinociceptive activities.[6][7] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to facilitate further research into its pharmacological effects and therapeutic potential.

Given the limited published data on specific in vivo delivery systems for purified this compound, this document presents generalized protocols adapted from methodologies used for other hydrophobic small molecules and related coumarins. These protocols are intended as a starting point and will require optimization for specific experimental needs.

Data Presentation: Physicochemical Properties and Formulation Components

A summary of key data for this compound and common formulation components is provided below to aid in the selection of an appropriate delivery system.

ParameterValue/InformationSource/Rationale
This compound Properties
Molecular FormulaC₁₀H₆O₄[1]
Molecular Weight190.15 g/mol [1]
AppearanceWhite to off-white solid[8]
SolubilityLikely poorly soluble in water, soluble in organic solvents (e.g., DMSO, ethanol)General property of coumarins
Common Excipients for In Vivo Formulations
Oral Delivery
Vehicle0.5% Carboxymethyl cellulose (CMC) in waterCommon suspending agent for oral gavage.
Co-solventPolyethylene glycol 400 (PEG 400)Increases solubility of hydrophobic compounds.
SurfactantTween 80 (Polysorbate 80)Improves wetting and dispersion of particles.
Topical Delivery
Base CreamO/W (oil-in-water) emulsion baseStandard base for topical formulations.
Penetration EnhancerOleic acid, Isopropyl myristateFacilitates drug permeation through the stratum corneum.[9]
Gelling AgentCarbopol 940Creates a gel formulation for ease of application.
Injectable (Intraperitoneal) Delivery
VehicleSterile saline (0.9% NaCl)Isotonic and biocompatible vehicle.
Solubilizing AgentDimethyl sulfoxide (DMSO)Solubilizes this compound for stock solution preparation.
Co-solvent/SurfactantCremophor EL or Solutol HS 15Used to create stable injectable emulsions/solutions.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodent Models

This protocol describes the preparation of an this compound suspension for oral gavage in mice or rats.

Objective: To administer a defined dose of this compound orally to evaluate its systemic effects.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) solution, sterile

  • Tween 80

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Oral gavage needles

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of this compound powder accurately.

  • Prepare the vehicle solution. A common vehicle for oral suspensions is 0.5% CMC with 0.1% Tween 80 in sterile water. To prepare 10 mL of vehicle, add 50 mg of CMC to ~9 mL of sterile water while stirring. Gently heat to dissolve if necessary. Cool to room temperature and then add 10 µL of Tween 80. Adjust the final volume to 10 mL with sterile water.

  • Create a paste. Place the weighed this compound in a mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Prepare the final suspension. Gradually add the remaining vehicle to the mortar while continuously triturating.

  • Homogenize the suspension. Transfer the mixture to a sterile beaker and stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure a uniform suspension.

  • Dose administration. Administer the this compound suspension to the animals using an appropriately sized oral gavage needle. The volume should be based on the animal's weight (typically 5-10 mL/kg for rats and 10 mL/kg for mice). Ensure the suspension is well-mixed immediately before drawing each dose.

Workflow for Oral Administration Protocol

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration calc Calculate this compound Dose weigh Weigh this compound Powder calc->weigh paste Triturate this compound with Vehicle to Form Paste weigh->paste prep_vehicle Prepare 0.5% CMC / 0.1% Tween 80 Vehicle suspend Gradually Add Remaining Vehicle paste->suspend homogenize Homogenize Suspension (Stir for 30 min) suspend->homogenize mix Mix Suspension Before Dosing homogenize->mix administer Administer via Oral Gavage mix->administer

Caption: Workflow for preparing and administering an oral this compound suspension.

Protocol 2: Topical Application of this compound for Dermal Studies

This protocol outlines the preparation of a topical cream containing this compound.

Objective: To deliver this compound locally to the skin to investigate its effects on dermal inflammation, wound healing, or other cutaneous conditions.

Materials:

  • This compound powder

  • Oil-in-water (O/W) emulsion base (e.g., Cetaphil® cream or similar)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Spatula

  • Ointment slab or glass plate

Procedure:

  • Determine the final desired concentration of this compound in the cream (e.g., 1% w/w).

  • Weigh the required amounts of this compound and cream base.

  • Dissolve this compound. In a small glass vial, dissolve the weighed this compound in a minimal amount of a suitable solvent like DMSO or ethanol. This creates a concentrated solution.

  • Incorporate into the base. Transfer a small amount of the cream base to the ointment slab. Add the this compound solution to the cream.

  • Mix thoroughly. Use a spatula to levigate the mixture until the this compound solution is uniformly dispersed within the cream base.

  • Geometric dilution. Gradually add the remaining cream base in portions, mixing thoroughly after each addition until a homogenous cream is obtained.

  • Application. Apply a measured amount of the formulated cream to the designated skin area of the animal. For quantitative studies, the area of application should be consistent.

Workflow for Topical Formulation Protocol

G cluster_prep Formulation Preparation cluster_admin In Vivo Application calc Determine this compound Concentration weigh Weigh this compound and Cream Base calc->weigh dissolve Dissolve this compound in Minimal Solvent (DMSO/Ethanol) weigh->dissolve incorporate Incorporate this compound Solution into Small Amount of Base dissolve->incorporate mix Mix Thoroughly Using Geometric Dilution incorporate->mix apply Apply Measured Amount to Skin mix->apply

Caption: Workflow for preparing and applying a topical this compound cream.

Protocol 3: Intraperitoneal (IP) Injection of this compound

This protocol is for preparing an this compound solution for systemic administration via IP injection.

Objective: To achieve systemic circulation of this compound for studies on its internal effects, bypassing first-pass metabolism.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Syringes and needles (e.g., 25-27 gauge)

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a stock solution. Dissolve a weighed amount of this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved. This stock can be stored at -20°C.

  • Calculate the final injection volume and concentration. The final concentration of DMSO in the injected solution should be minimized (ideally ≤5%) to avoid toxicity.

  • Prepare the final dosing solution. On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. For example, to prepare a 1 mg/mL solution with 2% DMSO, dilute 20 µL of the 50 mg/mL stock solution in 980 µL of sterile saline.

  • Sterilize the final solution. Pass the final diluted solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Administer the injection. Inject the sterile this compound solution intraperitoneally into the animal. The injection volume should be appropriate for the animal's size (e.g., up to 10 mL/kg for mice).

Workflow for Injectable Formulation Protocol

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration stock Prepare Concentrated this compound Stock in DMSO dilute Dilute Stock Solution with Sterile Saline (e.g., to <5% DMSO) stock->dilute filter Sterile Filter Final Solution (0.22 µm filter) dilute->filter inject Administer via Intraperitoneal Injection filter->inject

Caption: Workflow for preparing and administering an injectable this compound solution.

Signaling Pathways

Based on studies of the related compound 7-methoxycoumarin, this compound may exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A proposed mechanism involves the inhibition of pro-inflammatory mediators and the suppression of transcription factors that regulate their expression.

Proposed Anti-Inflammatory Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces COX2 COX-2 Gene->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene->Cytokines This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits IkappaB_NFkB IκB-NF-κB Complex IkappaB_NFkB->IkappaB Degradation IkappaB_NFkB->NFkB Release

Caption: Proposed mechanism of this compound's anti-inflammatory action.

This diagram illustrates that an inflammatory stimulus like lipopolysaccharide (LPS) can activate pathways such as MAPK and NF-κB, leading to the production of pro-inflammatory mediators like COX-2 and cytokines. This compound is hypothesized to inhibit these pathways, thereby reducing the inflammatory response. This is based on findings for 4-hydroxy-7-methoxycoumarin, which was shown to suppress NF-κB and MAPK activation.[10][11]

Disclaimer: These protocols and application notes are for research purposes only and should be adapted and validated for specific experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for the Preclinical Formulation of Ayapin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a naturally occurring coumarin derivative known chemically as 6,7-(Methylenedioxy)coumarin, has garnered scientific interest due to its potential therapeutic properties, including antifungal, antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] As a member of the coumarin class of compounds, this compound is characterized by its limited aqueous solubility, a common challenge in the preclinical development of many new chemical entities (NCEs).[4][5] This document provides detailed application notes and experimental protocols for the formulation of this compound for preclinical in vitro and in vivo studies, addressing the challenges posed by its poor water solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation strategy. Key properties are summarized in the table below.

PropertyValueSource
Chemical Structure 6,7-(Methylenedioxy)coumarin[6]
Molecular Formula C₁₀H₆O₄[6]
Molecular Weight 190.15 g/mol [6]
Predicted Water Solubility 2.41 g/L[4]
Predicted logP 1.21[4]
Physical State SolidN/A

Formulation Strategies for Preclinical Studies

Given this compound's predicted low water solubility, several formulation strategies can be employed to enhance its bioavailability for preclinical evaluation. The choice of formulation will depend on the specific requirements of the study (e.g., route of administration, required dose, and duration of the study).

Solubilization Techniques

Various techniques can be employed to improve the solubility of this compound. These methods are often used in combination to achieve the desired drug concentration and stability.

  • pH Modification: While this compound is predicted to be essentially neutral, the solubility of some coumarin derivatives can be influenced by pH.[4] It is advisable to determine the pH-solubility profile of this compound to assess if pH adjustment can be a viable strategy.

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) is a common and effective approach to increase the solubility of poorly water-soluble compounds.[7]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[7]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules like this compound, thereby increasing their aqueous solubility.[8]

  • Lipid-Based Formulations: For oral administration, lipid-based formulations such as solutions, suspensions, emulsions, and self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.[7]

Particle Size Reduction

Reducing the particle size of a drug substance increases its surface area, which can lead to an increased dissolution rate.[9]

  • Micronization: Techniques like jet milling or ball milling can reduce particle size to the micron range.

  • Nanonization: The production of drug nanocrystals or nanosuspensions can further enhance dissolution rates and bioavailability.[6]

Experimental Protocols

The following protocols provide a starting point for the formulation and evaluation of this compound for preclinical research.

Protocol 1: Solubility Determination in Various Solvents

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents to guide formulation development.

Materials:

  • This compound powder

  • A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO), Tween® 80, Solutol® HS 15)

  • Vials, shaker, centrifuge, HPLC system

Method:

  • Add an excess amount of this compound powder to a known volume of each solvent in separate vials.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Express the solubility in mg/mL or µg/mL.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)
Water25Experimental Value
PBS (pH 7.4)37Experimental Value
Ethanol25Experimental Value
Propylene Glycol25Experimental Value
PEG 40025Experimental Value
0.5% Tween® 80 in Water37Experimental Value
10% Solutol® HS 15 in Water37Experimental Value
DMSO25Experimental Value
Protocol 2: Formulation of an Oral Solution using a Co-solvent System

Objective: To prepare a clear oral solution of this compound for in vivo pharmacokinetic or efficacy studies in rodents.

Materials:

  • This compound powder

  • PEG 400

  • Propylene Glycol

  • Water for Injection

  • Magnetic stirrer, sterile filters

Method:

  • Based on the solubility data, determine the appropriate ratio of co-solvents. For example, a 40:10:50 (v/v/v) mixture of PEG 400:Propylene Glycol:Water.

  • In a sterile beaker, add the required volume of PEG 400 and Propylene Glycol.

  • Slowly add the pre-weighed this compound powder while stirring with a magnetic stirrer until it is completely dissolved. Gentle heating (e.g., up to 40°C) may be applied if necessary.

  • Once a clear solution is obtained, slowly add the Water for Injection to the final volume.

  • Continue stirring until the solution is homogeneous.

  • Filter the final solution through a 0.22 µm sterile filter.

  • Store the formulation in a sealed, light-protected container at the appropriate temperature.

Data Presentation:

Formulation ComponentConcentration/RatioPurpose
This compoundTarget dose (e.g., 10 mg/kg)Active Pharmaceutical Ingredient
PEG 40040% (v/v)Primary Solubilizer
Propylene Glycol10% (v/v)Co-solvent
Water for Injection50% (v/v)Vehicle
Protocol 3: Formulation of a Nanosuspension for Intravenous Administration

Objective: To prepare a nanosuspension of this compound for in vivo studies requiring intravenous administration.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Water for Injection

  • High-pressure homogenizer or microfluidizer

  • Particle size analyzer

Method:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Process the pre-suspension through a high-pressure homogenizer or microfluidizer for a specified number of cycles until the desired particle size is achieved (typically < 200 nm).

  • Measure the particle size distribution and zeta potential of the nanosuspension.

  • The final nanosuspension should be sterile and isotonic for intravenous administration.

Data Presentation:

Formulation ComponentConcentrationPurpose
This compoundTarget concentration (e.g., 5 mg/mL)Active Pharmaceutical Ingredient
Poloxamer 1881% (w/v)Stabilizer
Water for Injectionq.s. to 100%Vehicle
Particle Size (D50) Experimental Value nmQuality Control
Zeta Potential Experimental Value mVQuality Control

Putative Signaling Pathways of this compound

Based on the known biological activities of coumarin derivatives, this compound is likely to exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways. The following diagrams illustrate these putative pathways.

digraph "Ayapin_Anticancer_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(ERK, JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> ROS [label="↑ or ↓", color="#4285F4"]; this compound -> PI3K [label="Inhibition", color="#EA4335"]; this compound -> NFkB [label="Inhibition", color="#EA4335"]; this compound -> MAPK [label="Modulation", color="#4285F4"]; PI3K -> Akt; Akt -> Proliferation; NFkB -> Proliferation; NFkB -> Inflammation; MAPK -> Proliferation; MAPK -> Apoptosis; ROS -> Apoptosis; }

Caption: Putative anticancer signaling pathways modulated by this compound.

digraph "Ayapin_Anti_inflammatory_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2, iNOS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> TLR4; TLR4 -> NFkB; TLR4 -> MAPK; this compound -> NFkB [label="Inhibition", color="#EA4335"]; this compound -> MAPK [label="Inhibition", color="#EA4335"]; NFkB -> Cytokines; NFkB -> COX2; MAPK -> Cytokines; }

Caption: Putative anti-inflammatory signaling pathways of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the formulation development and in vivo evaluation of this compound.

digraph "Formulation_Development_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start:\nthis compound API", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PhysChem [label="Physicochemical\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Solubility\nScreening", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Formulation\nStrategy Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prototype [label="Prototype\nFormulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Formulation\nCharacterization\n(Particle Size, Stability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimized [label="Optimized\nFormulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PhysChem; PhysChem -> Solubility; Solubility -> Formulation; Formulation -> Prototype; Prototype -> Characterization; Characterization -> Optimized; Characterization -> Prototype [label="Refinement", style=dashed, color="#5F6368"]; }

Caption: Workflow for this compound formulation development.

digraph "In_Vivo_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Optimized this compound\nFormulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AnimalModel [label="Animal Model Selection\n(e.g., Mice, Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Dose Administration\n(Oral, IV, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK_Study [label="Pharmacokinetic (PK)\nStudy", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Study [label="Pharmacodynamic (PD)\n/ Efficacy Study", fillcolor="#F1F3F4", fontcolor="#202124"]; Tox_Study [label="Toxicology (Tox)\nStudy", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_Analysis [label="PK Data Analysis\n(Cmax, Tmax, AUC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Analysis [label="PD/Efficacy Endpoint\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Tox_Analysis [label="Toxicity Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; Results [label="Preclinical Data\nPackage", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AnimalModel; AnimalModel -> Dosing; Dosing -> PK_Study; Dosing -> PD_Study; Dosing -> Tox_Study; PK_Study -> PK_Analysis; PD_Study -> PD_Analysis; Tox_Study -> Tox_Analysis; PK_Analysis -> Results; PD_Analysis -> Results; Tox_Analysis -> Results; }

Caption: Workflow for in vivo preclinical evaluation of this compound.

Stability Considerations

The stability of the formulated this compound should be thoroughly evaluated to ensure the integrity of the product throughout the duration of the preclinical studies.

Key Stability-Indicating Parameters:

  • Appearance: Visual inspection for precipitation, color change, or phase separation.

  • Assay: Quantification of this compound concentration to assess for degradation.

  • Purity: HPLC analysis to detect the presence of degradation products.

  • pH: Measurement of the formulation's pH.

  • Particle Size: For suspensions and emulsions, monitoring of particle size distribution.

Stability studies should be conducted under various conditions (e.g., refrigerated, room temperature, and accelerated conditions) to determine the appropriate storage conditions and shelf-life of the formulation.[10][11]

Conclusion

The successful preclinical development of this compound hinges on the implementation of a robust formulation strategy to overcome its inherent poor aqueous solubility. By systematically characterizing its physicochemical properties and exploring various solubilization and formulation techniques, researchers can develop stable and bioavailable formulations suitable for in vitro and in vivo evaluation. The provided protocols and workflows offer a comprehensive guide for scientists and drug development professionals to advance the preclinical investigation of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ayapin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ayapin in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous media like water or buffers?

A1: this compound is a coumarin derivative, a class of compounds that are often characterized by low water solubility.[1] Its chemical structure makes it a slightly soluble compound in water.[1] For in vitro assays, it is common to first dissolve compounds like this compound in an organic solvent before preparing the final working concentrations in your aqueous experimental medium.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving poorly water-soluble compounds for in vitro studies.[2][3] Other organic solvents like ethanol, methanol, or acetone can also be considered.[4] The choice of solvent may depend on the specific requirements of your assay and the cell line being used, as some cells can be sensitive to certain solvents.[5]

Q3: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause?

A3: Precipitation upon addition to aqueous media can occur for several reasons:

  • Exceeding the solubility limit: The final concentration of this compound in your culture medium may be too high, causing it to fall out of solution.

  • High final solvent concentration: The percentage of the organic solvent (like DMSO) in the final medium might be too high, which can sometimes cause precipitation, in addition to being potentially toxic to cells.[2]

  • Temperature shock: Adding a cold stock solution to a warm culture medium can cause the compound to precipitate.

  • Interaction with media components: Components in the culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[6][7]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. A general guideline is to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and even lower if possible.[2] It is crucial to perform a vehicle control experiment, where you treat your cells with the same concentration of DMSO that is present in your this compound-treated samples, to ensure that the observed effects are due to this compound and not the solvent.[2]

Q5: How can I prepare a stable, concentrated stock solution of this compound?

A5: To prepare a stable stock solution, dissolve the this compound powder in a suitable organic solvent, such as DMSO, to a high concentration (e.g., 10-50 mM).[8] Ensure the compound is completely dissolved by gentle vortexing or sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.

Troubleshooting Guide

Problem 1: this compound powder does not dissolve in the chosen organic solvent.
Possible Cause Solution
Insufficient solvent volumeIncrease the volume of the solvent to lower the concentration.
Inappropriate solventTest the solubility of this compound in other recommended organic solvents such as ethanol, methanol, or acetone.[4]
Low temperatureGently warm the solution to 37°C to aid dissolution. Be cautious, as excessive heat can degrade the compound.
Compound aggregationUse sonication to break up aggregates and facilitate dissolution.
Problem 2: The this compound stock solution appears cloudy or contains precipitates after storage.
Possible Cause Solution
Precipitation during freezingThe concentration of the stock solution may be too high. Try preparing a slightly less concentrated stock solution.
Repeated freeze-thaw cyclesAliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.
Instability in the solventWhile DMSO is generally stable, consider preparing fresh stock solutions more frequently if you suspect degradation.[9][10]
Problem 3: A precipitate forms immediately after diluting the this compound stock solution into the aqueous culture medium.
Possible Cause Solution
"Salting out" effect or interaction with media componentsTry pre-diluting the stock solution in a serum-free medium before adding it to your complete, serum-containing medium.[7] You can also try adding the stock solution dropwise while gently vortexing the medium.
Temperature differenceEnsure both the stock solution and the culture medium are at the same temperature before mixing. For example, you can briefly warm the stock solution aliquot to room temperature or 37°C.
High final concentration of this compoundPerform a dose-response experiment to determine the maximum soluble concentration of this compound under your specific experimental conditions.
High final solvent concentrationReduce the final concentration of the organic solvent in your culture medium to less than 0.5%.[2] This might require preparing a more concentrated stock solution.

Data Presentation

Table 1: Properties of Common Solvents for Preparing this compound Stock Solutions

Solvent Polarity Miscibility with Water Common Final Concentration in Cell Culture Notes
DMSO (Dimethyl sulfoxide)Polar aproticMiscible< 0.5% (v/v)[2]Excellent solvent for many poorly soluble compounds. Can have biological effects at higher concentrations.
EthanolPolar proticMiscible< 0.5% (v/v)[3]Generally well-tolerated by many cell lines, but can be toxic at higher concentrations.
MethanolPolar proticMiscible< 0.5% (v/v)More toxic to cells than ethanol; use with caution and appropriate controls.[5]
AcetonePolar aproticMiscible< 0.1% (v/v)Can be used, but it is more volatile and may have higher cytotoxicity compared to DMSO and ethanol.[3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 190.15 g/mol )[11]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 190.15 g/mol = 0.0019015 g = 1.90 mg

  • Carefully weigh 1.90 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, you can sonicate the tube for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Label the tubes clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to quickly assess the apparent solubility of this compound in your experimental buffer.[12]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Experimental aqueous buffer (e.g., PBS or cell culture medium)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering (nephelometry)

Procedure:

  • Add 198 µL of your experimental buffer to the wells of a 96-well plate.

  • Add 2 µL of your 10 mM this compound stock solution to the first well and mix thoroughly by pipetting up and down. This will give you a starting concentration of 100 µM this compound in 1% DMSO.

  • Perform serial dilutions across the plate. For example, transfer 100 µL from the first well to the next well containing 100 µL of buffer, mix, and repeat across the row to create a concentration gradient.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in light scattering or absorbance compared to the buffer-only control indicates precipitation.

  • Alternatively, the plate can be visually inspected for precipitation against a dark background. The highest concentration that remains clear is an estimation of the kinetic solubility.[12]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Improving this compound Solubility A Problem: this compound Precipitation in Assay B Prepare High-Concentration Stock Solution in Organic Solvent (e.g., DMSO) A->B C Perform Kinetic Solubility Test in Aqueous Medium B->C D Determine Maximum Soluble Concentration C->D E Precipitation Still Occurs at Desired Concentration D->E Solubility is insufficient G Proceed with In Vitro Assay (Using appropriate vehicle controls) D->G Solubility is sufficient F Troubleshoot Further: - Pre-warm solutions - Add stock to media slowly - Test alternative solvents - Use solubilizing agents (e.g., surfactants) E->F F->C

Caption: Workflow for troubleshooting this compound solubility issues.

G cluster_pathway Hypothetical Signaling Pathway for In Vitro Study cluster_nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic signaling pathway that could be modulated by this compound.

References

Ayapin stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ayapin and its potential degradation products. The information is targeted towards researchers, scientists, and drug development professionals.

Disclaimer: this compound is a coumarin derivative. Specific stability data for this compound is limited. Therefore, this guide provides information based on the known stability of coumarin compounds in general. It is crucial to perform specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: Based on studies of related coumarin compounds, the stability of this compound is likely influenced by three main factors:

  • pH: Coumarins are generally more susceptible to degradation under alkaline (basic) conditions. The lactone ring, a core feature of the coumarin structure, can undergo hydrolysis, leading to the formation of o-coumaric acid derivatives.[1]

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation of coumarins. This can involve various reactions, including dimerization and cleavage of the coumarin ring.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of coumarins. The rate of oxidation often increases with higher pH.[4]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products of this compound have not been extensively documented, based on the degradation pathways of other coumarins, you might encounter the following:

  • Hydrolytic Degradation Product: Under basic conditions, the lactone ring of this compound may open to form the corresponding substituted o-coumaric acid.

  • Oxidative Degradation Products: Oxidation can lead to the formation of hydroxylated and other oxidized derivatives of this compound.

  • Photodegradation Products: UV exposure can lead to the formation of various photoproducts, including dimers or cleavage products.[3]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To enhance the stability of this compound in your experimental setup, consider the following precautions:

  • pH Control: Maintain a neutral or slightly acidic pH for your solutions containing this compound, if compatible with your experimental design.

  • Light Protection: Protect your this compound-containing solutions and samples from light by using amber-colored vials or by working in a dark environment.

  • Avoid Strong Oxidizers: Whenever possible, avoid the use of strong oxidizing agents in your experimental setup.

  • Temperature Control: While some coumarins are stable at elevated temperatures in the absence of water, it is generally good practice to store this compound solutions at cool temperatures (e.g., 2-8 °C) to minimize potential degradation.[5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of this compound concentration over time in solution. Hydrolysis: The lactone ring of this compound may be hydrolyzing, especially if the solution is at a basic pH.1. Check the pH of your solution. 2. If possible, buffer the solution to a neutral or slightly acidic pH. 3. Prepare fresh solutions before use.
Oxidation: this compound may be degrading due to the presence of dissolved oxygen or other oxidizing species.1. Degas your solvents before preparing solutions. 2. Consider working under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation: Exposure to ambient or UV light can cause this compound to degrade.1. Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure to light during experiments.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). Formation of Degradation Products: The new peaks likely correspond to degradation products of this compound.1. Analyze the degradation products using techniques like LC-MS to identify their structures. 2. Compare the degradation profile under different stress conditions (acid, base, light, oxidation) to understand the degradation pathway.
Inconsistent experimental results. This compound Instability: The variability in your results could be due to the inconsistent degradation of this compound between experiments.1. Implement the stability-enhancing measures mentioned in the FAQs. 2. Always use freshly prepared this compound solutions for critical experiments. 3. Include a stability check of your this compound stock solution as part of your experimental controls.

Quantitative Data on Coumarin Stability

Stress Condition Concentration of Stressor Time (hours) Temperature (°C) % Degradation of Coumarin Derivative Reference
Acidic Hydrolysis0.1 M HCl2480Data not available for this compound[6][7]
Alkaline Hydrolysis0.1 M NaOH225Data not available for this compound[6][7]
Oxidative Degradation3% H₂O₂2425Data not available for this compound[6][8]
Photodegradation (UV)254 nm525Data not available for this compound[9]
Thermal Degradation-48100Data not available for this compound[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable buffer components.

  • This compound reference standard.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 320-340 nm for coumarins).

3. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ at room temperature for a specified time.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) for a specified time.

  • Thermal Degradation: Store a solid sample or solution of this compound at an elevated temperature (e.g., 80-100°C) for a specified time.

4. Analysis:

  • Inject the stressed samples into the HPLC system.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: UV-Visible Spectrophotometry for Kinetic Analysis of this compound Degradation

This protocol describes how to use a UV-Vis spectrophotometer to study the kinetics of this compound degradation under specific stress conditions.

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes.

  • This compound stock solution of known concentration.

  • Appropriate solvent/buffer system.

  • Stress-inducing agent (e.g., NaOH for hydrolysis).

2. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution.

  • Prepare a reaction mixture in a cuvette containing this compound solution in the desired buffer.

  • Initiate the degradation by adding the stressor (e.g., a small volume of concentrated NaOH).

  • Immediately start monitoring the absorbance at the λmax of this compound at regular time intervals.

  • Continue data collection until a significant decrease in absorbance is observed.

3. Data Analysis:

  • Plot the absorbance of this compound as a function of time.

  • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate kinetic model (e.g., first-order or second-order). The rate of degradation can be calculated from the change in absorbance over time, using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.[10]

Signaling Pathway and Experimental Workflow Diagrams

Hydrolytic_Degradation_of_this compound This compound This compound (Lactone Ring Intact) Intermediate Tetrahedral Intermediate This compound->Intermediate OH⁻ (Base) Degradation_Product o-Coumaric Acid Derivative (Lactone Ring Opened) Intermediate->Degradation_Product Ring Opening

Caption: Hydrolytic degradation pathway of a coumarin.

Nrf2_Signaling_Pathway_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or other coumarins) Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 signaling pathway by coumarins.

Experimental_Workflow_for_Stability_Testing Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) Start->Stress Sampling Sample at Different Time Points Stress->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data Quantify this compound and Degradation Products Analysis->Data End Determine Degradation Rate and Pathway Data->End

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Optimizing Ayapin Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of ayapin from plant sources, primarily Ayapana triplinervis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is a naturally occurring coumarin, specifically 6,7-methylenedioxycoumarin. Its primary plant source is Ayapana triplinervis (also known as Eupatorium ayapana), a perennial herb native to South America.[1][2][3] It is also found in other plants like Pterocaulon virgatum. This compound and its derivatives are of interest due to their various potential biological activities.

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for maximizing this compound yield. Coumarins, including this compound, are generally soluble in a range of organic solvents. Methanol, ethanol, acetone, and chloroform have been reported to be effective for extracting coumarins from plant materials.[4] Methanol, in particular, has shown high efficiency in extracting a broad spectrum of phytochemicals from Ayapana triplinervis.[4] For coumarins in general, ethanol and its aqueous solutions are also commonly used.[5] The selection of the optimal solvent may depend on the specific extraction method and the desired purity of the initial extract.

Q3: What are the recommended extraction methods for this compound?

Several methods can be employed for this compound extraction, each with its own advantages and disadvantages. The most common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period (e.g., 3 days) with occasional agitation.[6] It is suitable for thermolabile compounds but may result in lower yields compared to other methods.

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent more efficiently than maceration.[6] It involves repeatedly washing the plant material with fresh, distilled solvent, which can lead to higher yields. However, the prolonged exposure to heat can potentially degrade heat-sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE can often be performed at lower temperatures and for shorter durations compared to conventional methods, which helps in preserving the integrity of the extracted compounds.[7]

Q4: How can I purify this compound from the crude extract?

Purification of this compound from the crude plant extract is typically achieved through chromatographic techniques.

  • Column Chromatography: This is a widely used method for the initial purification of coumarins.[8] Silica gel is a common stationary phase, and the mobile phase is a solvent system of varying polarity, such as a gradient of petroleum ether and ethyl acetate, or chloroform and acetone, to separate the compounds based on their affinity to the stationary phase.

  • Flash Chromatography: A faster version of column chromatography that uses pressure to move the solvent through the column, significantly reducing purification time.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of this compound. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[10][11]

Q5: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantifying this compound.[10][11][12][13] A validated HPLC-UV method involves developing a calibration curve with a pure this compound standard to determine the concentration in the extract based on the peak area. The UV detector is typically set at a wavelength where this compound shows maximum absorbance.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Inefficient Extraction Method: Maceration may not be exhaustive. 2. Inappropriate Solvent: The solvent may not have the optimal polarity for this compound. 3. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimized. 4. Degradation of this compound: High temperatures during extraction or drying can degrade the compound.1. Switch to a more efficient method like Soxhlet extraction or Ultrasound-Assisted Extraction (UAE).[6] 2. Perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, acetone, chloroform) to identify the best one.[4] 3. Optimize extraction time and temperature. For UAE, response surface methodology can be used to find the optimal conditions.[14][15][16][17] 4. Use lower temperatures for extraction and drying. For heat-sensitive compounds, UAE or maceration are preferred over Soxhlet.
Co-extraction of Impurities 1. Solvent Polarity: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex Plant Matrix: Ayapana triplinervis contains various other phytochemicals like flavonoids, terpenoids, and phenols.1. Employ a multi-step extraction with solvents of varying polarities (e.g., start with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent for this compound). 2. Utilize a purification step like column chromatography with a carefully selected mobile phase gradient to effectively separate this compound from other compounds.[8]
Poor Separation in Column Chromatography 1. Inappropriate Mobile Phase: The solvent system may not have the correct polarity to resolve this compound from other components. 2. Overloading the Column: Applying too much crude extract to the column can lead to broad, overlapping peaks. 3. Improperly Packed Column: Channels or cracks in the stationary phase can result in poor separation.1. Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first to find a solvent system that gives good separation. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly without any air bubbles or cracks.
This compound Degradation During Purification 1. Exposure to Light or Air: Some coumarins can be sensitive to light and oxidation. 2. Unstable pH: Extreme pH conditions can potentially affect the stability of the coumarin ring.1. Protect the extracts and purified fractions from direct light by using amber vials or covering glassware with aluminum foil. 2. Maintain a neutral or slightly acidic pH during aqueous extraction and purification steps.
Difficulty in Quantifying this compound with HPLC 1. Poor Peak Shape: Tailing or fronting of the this compound peak can affect accurate integration. 2. Baseline Noise: A noisy baseline can interfere with the detection and quantification of small peaks. 3. Co-elution with Other Compounds: An impurity may be eluting at the same retention time as this compound.1. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.[10] 2. Ensure the mobile phase is properly degassed and use high-purity solvents. 3. Adjust the mobile phase composition or gradient to improve the resolution between this compound and the interfering peak. A photodiode array (PDA) detector can help identify co-eluting peaks by comparing their UV spectra.[11]

Data Presentation

Table 1: Comparison of Extraction Methods for Coumarins

Extraction Method Principle Advantages Disadvantages Typical Solvent-to-Solid Ratio Typical Time
Maceration Soaking plant material in a solvent at room temperature.[6]Simple, inexpensive, suitable for thermolabile compounds.[18]Time-consuming, may result in lower yield.[18]>20:13-7 days
Soxhlet Extraction Continuous extraction with fresh solvent via a reflux system.[6][18]High extraction efficiency, requires less solvent than maceration.[6]Can degrade heat-sensitive compounds.[18]>20:16-24 hours
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.[7]Faster, higher yield, can be done at lower temperatures.[7][19]Requires specialized equipment.10:1 to 30:115-60 minutes

Table 2: Solvents for Coumarin Extraction

Solvent Polarity Index Properties and Uses
Petroleum Ether / Hexane 0.1Non-polar; good for extracting non-polar compounds and lipids. Often used as a first step to defat the plant material.
Chloroform 4.1Medium polarity; effective for extracting coumarins and other moderately polar compounds.
Acetone 5.1Polar aprotic; good solvent for a wide range of phytochemicals including coumarins.
Ethanol 5.2Polar protic; a very common and effective "green" solvent for coumarin extraction, often used as an aqueous solution.[5]
Methanol 6.6Highly polar protic; often shows high extraction efficiency for a broad range of phytochemicals.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind dried leaves of Ayapana triplinervis to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 200 mL of methanol (solvent-to-solid ratio of 20:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper under vacuum.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.

  • Storage: Store the crude extract in a desiccator to remove residual moisture and then store at 4°C in an amber vial.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in petroleum ether.

    • Pour the slurry into a glass column and allow it to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve 1 g of the crude extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., petroleum ether:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate (e.g., 20 mL each).

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., petroleum ether:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions containing pure this compound (based on TLC analysis) and evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification of this compound by HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (A) and water with 0.1% formic acid (B). For example, a gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the crude or purified extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow Plant_Material Ayapana triplinervis (Dried Leaves) Grinding Grinding Plant_Material->Grinding Extraction Extraction (e.g., UAE with Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Final_Evaporation Final Evaporation Pooling->Final_Evaporation Purified_this compound Purified this compound Final_Evaporation->Purified_this compound HPLC_Quantification HPLC Quantification Purified_this compound->HPLC_Quantification

Caption: Workflow for this compound Extraction, Purification, and Quantification.

Coumarin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaric_Acid->Umbelliferone ortho-hydroxylation & lactonization Esculetin Esculetin (6,7-dihydroxycoumarin) Umbelliferone->Esculetin C6H This compound This compound (6,7-methylenedioxycoumarin) Esculetin->this compound Cytochrome P450 (Methylenedioxy bridge formation)

Caption: Proposed Biosynthesis Pathway of this compound.

Troubleshooting_Logic Start Low this compound Yield? Check_Method Extraction Method (Maceration, Soxhlet, UAE?) Start->Check_Method Yes Check_Solvent Solvent Choice (Polarity?) Start->Check_Solvent Yes Check_Parameters Extraction Parameters (Time, Temp, Ratio?) Start->Check_Parameters Yes Optimize_Method Switch to more efficient method (UAE) Check_Method->Optimize_Method Optimize_Solvent Test different solvents Check_Solvent->Optimize_Solvent Optimize_Parameters Optimize using RSM Check_Parameters->Optimize_Parameters

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Overcoming Ayapin Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the antifungal compound ayapin in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected antifungal mechanism of action?

This compound is a naturally occurring coumarin. While its precise antifungal mechanism is not as extensively studied as some clinical antifungals, coumarins, in general, are known to exert their antifungal effects through various mechanisms.[1][2] These can include disruption of the cell membrane, interference with cellular division and vital metabolic processes, and inhibition of enzyme activities.[3][4]

Q2: We are observing that our fungal strain, which was previously susceptible to this compound, is now showing resistance. What are the potential mechanisms of resistance?

Fungal resistance to antimicrobial compounds is a well-documented phenomenon and can occur through several mechanisms.[5][6][7] While specific data on this compound resistance is limited, based on general fungal resistance patterns to other antifungals, including other coumarins, the likely mechanisms include:

  • Target Modification: The fungal target of this compound may have undergone mutation, reducing the binding affinity of the compound. This is a common resistance mechanism for drugs like azoles, which target the ERG11 gene.[5][6][8]

  • Increased Efflux Pump Activity: The fungal cells may be actively pumping this compound out before it can reach its target. Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, is a major contributor to multidrug resistance in fungi.[9][10][11][12][13]

  • Metabolic Degradation: The fungus may have developed or upregulated enzymatic pathways that metabolize and detoxify this compound.[14][15][16] Fungi possess diverse metabolic capacities that can be adapted to degrade xenobiotic compounds.[14][15]

  • Alterations in Cellular Signaling Pathways: Stress-activated signaling pathways, such as the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) pathways, can be triggered by antifungal agents and contribute to the development of drug tolerance and resistance.[17][18][19]

Q3: Could exposure to other antifungal agents contribute to this compound resistance?

Yes, this is possible through the mechanism of cross-resistance. If a fungal strain develops resistance to one antifungal agent by upregulating a broad-spectrum defense mechanism, such as an efflux pump, that same mechanism could confer resistance to other, structurally different compounds, potentially including this compound.[6]

Q4: How can we confirm that our fungal strain has developed resistance to this compound?

Resistance can be confirmed by determining the Minimum Inhibitory Concentration (MIC) of this compound for your fungal strain and comparing it to the MIC of a known susceptible (wild-type) strain. A significant increase in the MIC value for your strain indicates the development of resistance. Standardized antifungal susceptibility testing protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) can be adapted for this purpose.[20][21][22][23][24]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent MIC values for this compound across experiments. Inoculum size variability; improper this compound solubilization; variation in incubation time or temperature.Standardize your inoculum preparation using a spectrophotometer or hemocytometer. Ensure this compound is fully dissolved in an appropriate solvent (e.g., DMSO) before adding it to the growth medium. Strictly adhere to consistent incubation parameters.[23]
Fungal growth is observed at high concentrations of this compound. The strain has developed high-level resistance.Confirm the MIC using a reference susceptible strain. Proceed to investigate the mechanism of resistance (see Experimental Protocols). Consider testing for synergistic effects with other antifungal agents.
This compound appears to be fungistatic (inhibits growth) but not fungicidal (killing). This is a common characteristic of some antifungal compounds.Determine the Minimum Fungicidal Concentration (MFC) by plating cells from the MIC assay onto drug-free agar. If the strain is tolerant, consider combination therapy.
Difficulty in identifying the specific resistance mechanism. Resistance may be multifactorial (e.g., involving both efflux pumps and target mutations).Systematically investigate each potential mechanism. Use an efflux pump inhibitor (e.g., verapamil) in your MIC assay. Sequence the putative target gene(s). Perform transcriptomic analysis (RNA-seq) to identify upregulated genes.

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from your experiments. Note: The data presented here is illustrative and intended as a template. Actual values will vary depending on the fungal species and experimental conditions.

Table 1: Illustrative MIC and MFC Values for this compound against Susceptible and Resistant Fungal Strains

Fungal StrainThis compound MIC (µg/mL)This compound MFC (µg/mL)
Candida albicans (Susceptible)832
Candida albicans (Resistant)128>256
Aspergillus fumigatus (Susceptible)1664
Aspergillus fumigatus (Resistant)>256>256

Table 2: Effect of an Efflux Pump Inhibitor on this compound MIC

Fungal StrainThis compound MIC (µg/mL)This compound MIC with Verapamil (100 µM)Fold-change in MIC
Candida albicans (Resistant)128168
Aspergillus fumigatus (Resistant)256328

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the CLSI M27-A2 and M38-A2 guidelines.[23]

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Prepare this compound Dilutions:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.[25] For some fungi, this may be a 50% or 80% reduction in turbidity.[26]

Protocol 2: Investigating the Role of Efflux Pumps
  • Perform the MIC Assay as described in Protocol 1.

  • Prepare a parallel set of microtiter plates. In addition to the this compound dilutions, add a known efflux pump inhibitor (e.g., verapamil, FK506) to each well at a fixed, sub-inhibitory concentration.

  • Inoculate and incubate the plates as described above.

  • Compare the MIC values obtained in the presence and absence of the efflux pump inhibitor. A significant reduction (four-fold or greater) in the MIC in the presence of the inhibitor suggests that efflux pumps contribute to resistance.

Protocol 3: Sequencing of a Putative Target Gene
  • Identify a putative target gene for this compound. Based on the known mechanisms of other coumarins, this could be an enzyme involved in a critical metabolic pathway.

  • Design primers to amplify the full coding sequence of the target gene from both the susceptible and resistant fungal strains.

  • Extract genomic DNA from both strains.

  • Perform Polymerase Chain Reaction (PCR) to amplify the target gene.

  • Sequence the PCR products.

  • Compare the DNA and predicted protein sequences of the gene from the resistant strain to that of the susceptible strain to identify any mutations that could alter protein function and this compound binding.

Visualizations

G cluster_0 This compound-Induced Stress cluster_1 Fungal Stress Response Pathways This compound This compound CellWallDamage Cell Wall Damage This compound->CellWallDamage MembraneStress Membrane Stress This compound->MembraneStress ROS ROS Production This compound->ROS CWI Cell Wall Integrity (CWI) Pathway CellWallDamage->CWI Calcineurin Calcineurin Pathway MembraneStress->Calcineurin HOG High Osmolarity Glycerol (HOG) Pathway ROS->HOG CellWallRemodeling Cell Wall Remodeling CWI->CellWallRemodeling EffluxPumps Efflux Pump Upregulation (ABC, MFS) HOG->EffluxPumps Calcineurin->EffluxPumps TargetModification Target Gene Mutation Detoxification Metabolic Detoxification G start Start: Observe this compound Resistance mic_confirm Confirm Resistance: Determine MIC for resistant and susceptible strains start->mic_confirm investigate_efflux Investigate Efflux Pumps: MIC assay with efflux pump inhibitor mic_confirm->investigate_efflux efflux_involved Efflux pumps involved? investigate_efflux->efflux_involved sequence_target Investigate Target Modification: Sequence putative target gene efflux_involved->sequence_target No end End: Mechanism Identified efflux_involved->end Yes target_mutated Target gene mutated? sequence_target->target_mutated metabolic_analysis Investigate Metabolism: Metabolite profiling (e.g., HPLC, LC-MS) target_mutated->metabolic_analysis No target_mutated->end Yes metabolism_altered Metabolism altered? metabolic_analysis->metabolism_altered multifactorial Resistance is likely multifactorial. Consider transcriptomic analysis (RNA-seq). metabolism_altered->multifactorial No metabolism_altered->end Yes multifactorial->end G start Problem: Inconsistent MIC results check_inoculum Is the inoculum standardized? start->check_inoculum standardize_inoculum Solution: Standardize inoculum using a spectrophotometer. check_inoculum->standardize_inoculum No check_solubility Is this compound fully dissolved? check_inoculum->check_solubility Yes end Problem Resolved standardize_inoculum->end improve_solubility Solution: Ensure complete solubilization in DMSO before dilution. check_solubility->improve_solubility No check_incubation Are incubation conditions consistent? check_solubility->check_incubation Yes improve_solubility->end standardize_incubation Solution: Maintain consistent temperature and incubation time. check_incubation->standardize_incubation No check_incubation->end Yes standardize_incubation->end

References

Ayapin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ayapin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of this compound in Crude Extract Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for this compound extraction. This compound, as a coumarin, is typically extracted with polar solvents like methanol or ethanol.[1]Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to determine the most effective one for your plant material. Methanolic extracts of Eupatorium triplinervis have been shown to contain this compound.[2]
Incomplete Cell Lysis: The plant material may not be sufficiently ground, preventing the solvent from accessing the cellular contents where this compound is stored.Improve Grinding Technique: Ensure the plant material is finely powdered to maximize the surface area for extraction.
Degradation during Extraction: Prolonged extraction times or high temperatures can lead to the degradation of coumarins. While this compound is relatively stable at lower temperatures, it can degrade at temperatures of 200°C and above.[3][4]Control Extraction Conditions: Use shorter extraction times and avoid excessive heat. Room temperature maceration has been shown to be effective for coumarin extraction.[1]
Co-elution of this compound and Ayapanin Similar Polarity: this compound and its isomer, ayapanin, have very similar chemical structures and polarities, making their separation by traditional chromatography challenging. Both compounds are often found together in extracts of Eupatorium triplinervis.[2]High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a C18 column. Gradient elution with a mobile phase of acetonitrile and water can be optimized to improve separation.
Inappropriate Stationary Phase: The selected column for chromatography may not have sufficient selectivity to resolve the two isomers.Stationary Phase Screening: Test different stationary phases (e.g., phenyl-hexyl, cyano) to find one with better selectivity for coumarin isomers.
Broad or Tailing Peaks in HPLC Column Overload: Injecting too concentrated a sample can lead to poor peak shape.Optimize Sample Concentration: Dilute the sample before injection.
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.Mobile Phase Modification: Add a small amount of a competitive agent, like triethylamine, to the mobile phase to block active sites. Ensure the mobile phase pH is appropriate for the analyte.
Presence of Unknown Impurities Co-extraction of Other Phytochemicals: Plant extracts are complex mixtures containing various compounds like other coumarins, flavonoids, and terpenoids.[2]Multi-step Purification: Implement a multi-step purification strategy. This could involve an initial fractionation by liquid-liquid extraction followed by column chromatography and a final polishing step with preparative HPLC.
Degradation Products: this compound may degrade into other compounds due to exposure to light, heat, or extreme pH. Degradation products are unwanted chemicals that can arise during manufacturing and storage.[5]Stability Studies: Conduct stability studies to understand the degradation profile of this compound under different conditions. Store extracts and purified fractions in the dark and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying this compound from its natural source, Eupatorium triplinervis?

A1: The most significant challenge is the separation of this compound from its co-occurring structural isomer, ayapanin. Due to their nearly identical chemical structures and polarities, they tend to co-elute during chromatographic separation. Achieving high purity of this compound often requires optimization of chromatographic conditions, such as the choice of stationary and mobile phases, and potentially the use of multi-dimensional chromatography.

Q2: What are the recommended initial steps for extracting this compound from plant material?

A2: A common starting point is solvent extraction using a polar solvent. Methanol and ethanol have been effectively used for extracting coumarins from plant matrices.[1] A typical procedure involves macerating the dried and powdered plant material in the chosen solvent at room temperature, followed by filtration and concentration of the extract under reduced pressure.

Q3: How can I monitor the purity of my this compound sample during the purification process?

A3: High-performance liquid chromatography (HPLC) with a UV detector is a suitable method for monitoring purity. An HPLC chromatogram of a pure this compound standard can be used as a reference.[6] By comparing the chromatogram of your sample at different purification stages to the standard, you can assess the presence of impurities.

Q4: What are the potential stability issues I should be aware of when working with this compound?

A4: Coumarins, in general, can be susceptible to degradation under high temperatures. Studies have shown that while stable at 100-150°C, some degradation of coumarins can occur at 200°C and above.[3][4] It is also advisable to protect this compound from prolonged exposure to light to prevent potential photodegradation. For long-term storage, keeping the purified compound in a cool, dark, and dry place is recommended.

Q5: Are there any specific safety precautions I should take when handling this compound?

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound from Eupatorium triplinervis

This protocol describes a general method for obtaining a crude extract enriched in this compound.

  • Plant Material Preparation: Air-dry the leaves of Eupatorium triplinervis and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered leaves in methanol (e.g., 100 g of powder in 1 L of methanol) for 48-72 hours at room temperature with occasional stirring.

    • Filter the mixture through filter paper to separate the extract from the plant debris.

    • Repeat the extraction process with fresh methanol to ensure maximum recovery.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude methanolic extract.

  • Liquid-Liquid Fractionation:

    • Suspend the crude methanolic extract in a mixture of water and a non-polar solvent like n-hexane.

    • Separate the two layers. The n-hexane layer will contain non-polar compounds.

    • Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to partition this compound and other coumarins.

    • Concentrate the dichloromethane or ethyl acetate fraction to obtain a coumarin-enriched extract.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines a column chromatography procedure for the isolation of this compound.

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with a non-polar solvent like n-hexane.

  • Sample Loading: Adsorb the coumarin-enriched extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate.

    • A typical gradient could be:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (95:5, 90:10, 80:20, and so on)

      • ethyl acetate (100%)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate and monitor their composition using thin-layer chromatography (TLC) or HPLC.

    • Combine the fractions that show a high concentration of this compound.

  • Final Purification (Optional): For higher purity, the combined fractions can be subjected to preparative HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.

Visualizations

Ayapin_Purification_Workflow plant Dried & Powdered Eupatorium triplinervis extraction Solvent Extraction (Methanol) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation enriched_extract Coumarin-Enriched Extract fractionation->enriched_extract column_chrom Silica Gel Column Chromatography enriched_extract->column_chrom fractions Collected Fractions column_chrom->fractions analysis TLC / HPLC Analysis fractions->analysis pure_this compound Purified this compound analysis->pure_this compound Troubleshooting_Logic start Purification Issue Encountered low_yield Low this compound Yield? start->low_yield co_elution Co-elution with Ayapanin? start->co_elution bad_peaks Broad/Tailing Peaks? start->bad_peaks solution_yield Optimize Extraction Solvent & Conditions low_yield->solution_yield Yes solution_elution Use High-Resolution HPLC / Screen Columns co_elution->solution_elution Yes solution_peaks Optimize Sample Load & Mobile Phase bad_peaks->solution_peaks Yes

References

Technical Support Center: Managing Ayapin Cytotoxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Ayapin in cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cancer cell line experiments. Is this expected?

A1: Yes, this compound, a naturally occurring coumarin, has demonstrated cytotoxic effects against various cancer cell lines. Coumarins as a class of compounds are known to exhibit antiproliferative and cytotoxic activities. The extent of cytotoxicity can be influenced by the specific cell line, the concentration of this compound used, and the duration of exposure. Different cell lines can have varying sensitivities to the same compound.[1][2]

Q2: What are the general mechanisms through which this compound might be inducing cytotoxicity?

A2: While the precise mechanisms for this compound are a subject of ongoing research, related coumarins have been shown to induce cytotoxicity through several pathways, including:

  • Induction of Apoptosis: Triggering programmed cell death through the activation of caspases.[3]

  • Cell Cycle Arrest: Halting the cell cycle at different phases, such as G2/M or G0/G1, preventing cell proliferation.[3]

  • Inhibition of Signaling Pathways: Affecting critical cell survival pathways like the JAK/STAT and PI3K/PKB pathways.[3]

  • Induction of Autophagy: In some cell types, autophagy may be initiated as a response to treatment.[3]

Q3: How can we reduce the off-target cytotoxicity of this compound while maintaining its potential therapeutic effects?

A3: Several strategies can be employed to mitigate the general cytotoxicity of compounds like this compound:

  • Structural Modification: Synthesizing derivatives of this compound could potentially enhance its target specificity and reduce off-target effects.[4] Modifications to the coumarin scaffold have been shown to alter the cytotoxic profile of related compounds.[5]

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic concentrations of this compound to be used while achieving a synergistic or additive therapeutic effect.[6][7]

  • Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and target-specific delivery, thereby reducing systemic toxicity.[8][9][10]

Q4: We are seeing significant variability in the IC50 values for this compound between different experiments and cell lines. Why is this happening?

A4: IC50 values, the concentration of a drug that inhibits 50% of a biological process, can be influenced by several factors:

  • Cell Line Differences: Different cell lines have unique genetic and phenotypic characteristics, leading to varied responses to the same compound.[1][11]

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can affect cellular metabolism and drug sensitivity.

  • Assay Method: The type of cytotoxicity assay used (e.g., MTT, LDH, Real-Time Cell Analysis) can yield different IC50 values.[12]

  • Time Dependence: The IC50 value can change with the duration of drug exposure.[13]

Troubleshooting Guides

Issue 1: Excessive Cell Death in Control (Vehicle-Treated) Groups
Possible Cause Troubleshooting Step
Solvent Toxicity This compound is often dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and that the same concentration is used in the vehicle control.
Contamination Microbial contamination can cause widespread cell death. Regularly check cultures for signs of contamination and test for mycoplasma.
Poor Cell Health Unhealthy or high-passage number cells are more susceptible to stress. Use cells at a low passage number and ensure they are in the exponential growth phase before starting the experiment.
Issue 2: Inconsistent Results Across Replicate Experiments
Possible Cause Troubleshooting Step
Inaccurate Pipetting Inconsistent dispensing of cells or this compound can lead to variability. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Uneven Cell Seeding A non-uniform cell monolayer will result in variable drug effects. Ensure cells are evenly suspended before seeding and avoid disturbing the plates after seeding.
Edge Effects in Plates Evaporation from wells at the edge of a multi-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various coumarin derivatives against different cancer cell lines. While specific data for this compound is limited in the public domain, this table provides a reference for the expected cytotoxic potential of related compounds.

Coumarin Derivative Cell Line IC50 (µM) Reference
Compound 65 (4-substituted coumarin)Various tumor cells0.0035 - 0.0319[5]
2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazideBreast Cancer Cells<8.81[5]
Isoprenylated coumarin 5PANC-1 (pancreatic)5[14]
Isoprenylated coumarin 5BxPC-3 (pancreatic)5[14]
Isoprenylated coumarin 5Capan-2 (pancreatic)5[14]
Ethanolic Propolis Extract (contains coumarins)A-549 (lung)26.4[15]
Ethanolic Propolis Extract (contains coumarins)Cervical Carcinoma117[15]

Note: IC50 values can vary significantly based on the experimental conditions as detailed in the FAQs.

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for determining the cytotoxicity of this compound in a given cell line.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • Cell line of interest in culture
  • Complete cell culture medium
  • 96-well flat-bottom plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
  • Phosphate-buffered saline (PBS)
  • Multichannel pipette
  • Microplate reader

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count cells.
  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
  • This compound Treatment:
  • Prepare serial dilutions of this compound from the stock solution in complete medium.
  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Assay:
  • After incubation, add 20 µL of MTT solution to each well.
  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.
  • Data Acquisition:
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways that may be involved in coumarin-induced cytotoxicity.

Cytotoxicity_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway Ayapin1 This compound PI3K PI3K Ayapin1->PI3K Inhibits AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Ayapin2 This compound JAK JAK Ayapin2->JAK Inhibits STAT STAT JAK->STAT Proliferation Cell Proliferation STAT->Proliferation Promotes

Caption: Potential signaling pathways affected by this compound.

Experimental Workflow

This diagram outlines the general workflow for assessing the cytotoxicity of a compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound Dilutions incubate1->treat_cells incubate2 Incubate (24, 48, or 72h) treat_cells->incubate2 cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate2->cytotoxicity_assay read_plate Read Plate on Microplate Reader cytotoxicity_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cytotoxicity assay.

Logical Relationship: Strategies to Reduce Cytotoxicity

This diagram illustrates the relationship between the problem of high cytotoxicity and potential solutions.

Reduce_Cytotoxicity cluster_solutions Potential Solutions problem High this compound Cytotoxicity structural_mod Structural Modification problem->structural_mod combo_therapy Combination Therapy problem->combo_therapy delivery_sys Novel Delivery Systems problem->delivery_sys outcome Reduced Off-Target Effects & Improved Therapeutic Window structural_mod->outcome combo_therapy->outcome delivery_sys->outcome

Caption: Strategies to mitigate this compound's cytotoxicity.

References

Technical Support Center: Scaling Up Ayapin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the synthesis of Ayapin. The following information addresses common challenges and questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound, a 6,7-methylenedioxycoumarin, is typically synthesized using established methods for coumarin ring formation. The most common and direct route is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[1][2][3][4] Other methods include the Perkin reaction, Knoevenagel condensation, and Wittig reaction, though these may involve more steps or less readily available starting materials.[5]

Q2: What are the starting materials for the Pechmann condensation to synthesize this compound?

A2: The Pechmann condensation for this compound synthesis requires 3,4-(methylenedioxy)phenol (also known as sesamol) and a suitable β-ketoester, such as ethyl acetoacetate. The reaction is catalyzed by a strong acid.

Q3: What are the critical parameters to control during the scale-up of the Pechmann reaction?

A3: When scaling up the Pechmann condensation, several parameters are critical to monitor and control:

  • Temperature: The reaction is often exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized overheating. Inadequate mixing can lead to the formation of impurities.

  • Rate of Reagent Addition: The rate at which the catalyst or reactants are added can significantly impact the reaction profile and should be carefully controlled.

  • Purity of Starting Materials: Impurities in the starting materials can be amplified during scale-up, leading to a lower yield and more complex purification.

Q4: What are common impurities encountered in this compound synthesis?

A4: Impurities in this compound synthesis can arise from several sources, including unreacted starting materials, by-products from side reactions, and residual solvents.[6] Common organic impurities may include incompletely cyclized intermediates or products of side-reactions involving the phenol or β-ketoester.[6] Inorganic impurities can originate from catalysts or reagents used in the reaction and work-up.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Impure starting materials.- Increase reaction time or temperature, monitoring for by-product formation.[7] - Ensure the reaction temperature is maintained within the optimal range. - Improve stirring efficiency with appropriate reactor geometry and agitation speed. - Use highly purified starting materials.
Formation of a Tar-Like Substance - Reaction temperature is too high. - Concentrated acid catalyst is causing polymerization or degradation.- Lower the reaction temperature and ensure even heat distribution. - Consider using a milder, solid acid catalyst.[4] - Control the rate of acid addition to manage the exotherm.
Product is Difficult to Purify - Presence of closely related impurities. - Incomplete removal of the acid catalyst. - Residual starting materials.- Recrystallize the crude product from a suitable solvent system. - Neutralize the reaction mixture thoroughly during work-up. - Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent.
Inconsistent Results Between Batches - Variations in starting material quality. - Inconsistent reaction conditions (temperature, time, mixing). - Differences in work-up and purification procedures.- Establish strict quality control for all raw materials. - Implement precise control over all reaction parameters using automated systems if possible. - Standardize all post-reaction procedures.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a coumarin derivative via the Pechmann reaction at different scales. While this data is for a related compound, it illustrates the potential impact of scaling up on key reaction parameters.

Scale Reactant A (moles) Reactant B (moles) Catalyst (mol%) Reaction Time (hours) Yield (%) Purity (%)
Lab Scale (100 mL)0.10.121048598
Pilot Scale (1 L)1.01.21068296
Production Scale (10 L)10.012.01287895

Experimental Protocols

Lab-Scale Synthesis of this compound via Pechmann Condensation

Materials:

  • 3,4-(Methylenedioxy)phenol (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-(methylenedioxy)phenol in a minimal amount of ethanol.

  • Add ethyl acetoacetate to the solution.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.

  • After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • A solid precipitate of crude this compound will form. Filter the solid and wash it with cold water until the washings are neutral to litmus paper.

  • Neutralize any remaining acid by washing the crude product with a dilute sodium bicarbonate solution.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Considerations for Scale-Up

When scaling this reaction, the following modifications should be considered:

  • Reactor: Use a jacketed glass reactor with an overhead stirrer and a temperature probe to ensure precise temperature control and efficient mixing.

  • Reagent Addition: Add the sulfuric acid via a dropping funnel at a controlled rate to manage the exothermic reaction.

  • Work-up: The volume of water for precipitation and washing will need to be scaled proportionally. Ensure efficient filtration and drying of the larger product mass.

  • Safety: The handling of large quantities of concentrated sulfuric acid requires appropriate personal protective equipment and engineering controls. The reaction should be conducted in a well-ventilated area.

Visualizations

experimental_workflow start Start reactants 1. Mix 3,4-(Methylenedioxy)phenol and Ethyl Acetoacetate start->reactants catalyst 2. Add Sulfuric Acid Catalyst reactants->catalyst reaction 3. Reaction at Controlled Temperature catalyst->reaction quench 4. Quench in Ice Water reaction->quench filtration 5. Filter Crude Product quench->filtration wash 6. Wash with Water and NaHCO3 filtration->wash recrystallization 7. Recrystallize from Ethanol wash->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

pechmann_mechanism cluster_transesterification Transesterification cluster_cyclization Intramolecular Cyclization cluster_dehydration Dehydration phenol Phenol Derivative phenol_ester Phenolic Ester Intermediate phenol->phenol_ester + H+ ketoester β-Ketoester ketoester->phenol_ester activated_ring Activated Aromatic Ring cyclized_intermediate Cyclized Intermediate activated_ring->cyclized_intermediate Electrophilic Attack dehydration Dehydration coumarin Coumarin (this compound) dehydration->coumarin - H2O

Caption: Logical steps of the Pechmann condensation mechanism.

References

Technical Support Center: Ayapin Formulation Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and pharmaceutical databases do not contain information on a compound named "Ayapin." The following technical support center has been created for a hypothetical novel small molecule drug, referred to as "this compound," to demonstrate the principles and practices of formulation stability testing. The information provided is based on established pharmaceutical science and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for an this compound formulation?

A1: The purpose of stability testing is to provide evidence on how the quality of an this compound drug product changes over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This data is used to establish a shelf life for the drug product and recommend appropriate storage conditions.[1][3] Stability testing is a critical regulatory requirement for drug approval, ensuring the safety and efficacy of the product throughout its lifecycle.[4]

Q2: What are the first steps in assessing the stability of a new this compound formulation?

A2: The initial step is to perform forced degradation (or stress testing) studies on the this compound drug substance and drug product.[3][5][6] These studies expose the formulation to harsh conditions (e.g., high heat, acid/base hydrolysis, oxidation, and photolysis) to identify likely degradation products and establish degradation pathways.[7][8][9] The insights gained are crucial for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, which can separate the active pharmaceutical ingredient (API) from all potential degradation products.[5][10][11]

Q3: What are the typical stress conditions for a forced degradation study of this compound?

A3: Forced degradation studies for a small molecule like this compound should include the following conditions as recommended by ICH guidelines:[9]

  • Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60-80°C) for a defined period. Esters and amides are particularly susceptible to hydrolysis.[7][12]

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. Functional groups like phenols, aldehydes, and those with heteroatoms are often prone to oxidation.[7][13]

  • Thermal Degradation: High temperature (e.g., 80-100°C) in a dry oven.

  • Photostability: Exposure to a combination of visible and UV light as specified in ICH guideline Q1B.[14]

The goal is to achieve a target degradation of approximately 5-20% of the active ingredient to ensure that the analytical method is challenged without being overwhelmed.[15]

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the intact API without interference from any other components, including excipients, impurities, or degradation products.[4] It is essential because it provides a reliable way to quantify the decrease in the active drug and the increase in degradation products over time, which is the primary goal of a stability study.[11] HPLC is the most common technique for developing such methods for small molecules.[10][11][16]

Troubleshooting Guides

This section provides solutions for common issues encountered during the HPLC analysis of this compound stability samples.

Issue 1: Unstable or Drifting HPLC Baseline

  • Symptom: The baseline on the chromatogram is not flat, showing a consistent slope (drift) or random fluctuations (noise). This can interfere with the accurate integration of small peaks.

  • Possible Causes & Solutions:

    • Insufficient Equilibration: The column is not fully equilibrated with the mobile phase.

      • Solution: Flush the column with the mobile phase for at least 10-15 column volumes before starting the analysis.[17]

    • Contaminated Mobile Phase: Impurities or microbial growth in the solvents or buffers.

      • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[18] Filter all aqueous buffers before use.

    • Temperature Fluctuations: The ambient temperature around the column is changing.

      • Solution: Use a column oven to maintain a constant and controlled temperature.[17]

    • Detector Lamp Issue: The detector lamp is nearing the end of its life.

      • Solution: Check the lamp's energy output and replace it if necessary, following the manufacturer's guidelines.

Issue 2: Shifting Retention Times for the this compound Peak

  • Symptom: The time at which the this compound peak elutes from the column changes between injections or analytical runs.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase, especially the pH of buffers, can significantly affect retention times.[18]

      • Solution: Prepare the mobile phase carefully and consistently. Use a calibrated pH meter for buffer preparation. For gradient elution, ensure the pump is mixing solvents correctly.[17]

    • Fluctuating Flow Rate: The HPLC pump is not delivering a constant flow rate, possibly due to worn seals or trapped air bubbles.[19]

      • Solution: Degas the mobile phase thoroughly.[18] Purge the pump to remove any air bubbles. If the problem persists, check for leaks and consider replacing pump seals.[17][19]

    • Column Aging: The stationary phase of the column degrades over time.

      • Solution: Monitor column performance with a system suitability test. If performance degrades, try flushing the column. If this fails, replace the column.[20]

Issue 3: Poor Peak Shape (Tailing or Fronting) for this compound

  • Symptom: The this compound peak is not symmetrical. It may have a "tail" extending from the back of the peak or be "fronting" with a sloped leading edge.

  • Possible Causes & Solutions:

    • Column Overload: Too much sample has been injected onto the column.

      • Solution: Reduce the sample concentration or injection volume.[20]

    • Secondary Interactions (Tailing): The basic functional groups on this compound may be interacting with residual acidic silanols on the silica-based column packing.[20]

      • Solution: Adjust the mobile phase pH to suppress silanol ionization (typically by lowering the pH to <3). Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations.

    • Sample Solvent Incompatibility: The solvent used to dissolve the sample is much stronger than the mobile phase.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[17]

Data Presentation

Quantitative stability data should be summarized in tables to facilitate analysis and comparison.

Table 1: Summary of Forced Degradation Studies for this compound Drug Product

Stress ConditionDurationThis compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)Mass Balance (%)
0.1 M HCl, 80°C24 hours89.56.2 (RRT 0.85)Not Detected10.199.6
0.1 M NaOH, 80°C8 hours92.1Not Detected4.8 (RRT 1.15)7.599.6
10% H₂O₂, RT48 hours85.39.8 (RRT 0.85)2.1 (RRT 1.30)14.299.5
Dry Heat, 100°C72 hours98.20.5 (RRT 0.85)Not Detected1.399.5
Photostability (ICH Q1B)Option 296.5Not Detected1.9 (RRT 1.15)3.199.6

RRT = Relative Retention Time

Table 2: Long-Term Stability Data for this compound Formulation (25°C / 60% RH)

Time Point (Months)AppearanceThis compound Assay (%)Degradant 1 (%)pHDissolution (%) (at 30 min)
0White, round tablet100.2< 0.056.598
3Conforms99.80.086.597
6Conforms99.50.156.495
9Conforms99.10.216.496
12Conforms98.70.296.394

Experimental Protocols

Protocol 1: Forced Degradation via Acid Hydrolysis

  • Objective: To investigate the degradation of this compound under acidic conditions.

  • Materials: this compound drug substance or product, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), HPLC-grade water and acetonitrile, volumetric flasks, pH meter, heating block or water bath.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

    • Transfer 5 mL of the stock solution to a 50 mL volumetric flask.

    • Add 10 mL of 0.1 M HCl.

    • Place the flask in a heating block set to 80°C.

    • After a predetermined time (e.g., 8 hours), remove the flask and allow it to cool to room temperature.

    • Carefully neutralize the solution by adding 10 mL of 0.1 M NaOH. Check the pH to ensure it is near neutral.

    • Dilute the solution to the 50 mL mark with the initial solvent mixture. This results in a final theoretical concentration of 100 µg/mL.

    • Prepare a control sample by following the same procedure but replacing the HCl with water.

    • Analyze both the stressed and control samples by the stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its process impurities and degradation products.[16][21]

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (determined by UV scan).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Development Strategy:

    • Scouting Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components from the column. Analyze the unstressed this compound sample and the mixture of forced degradation samples.

    • Optimize Gradient: Adjust the gradient slope and duration to improve the resolution between the this compound peak and any nearby impurity or degradant peaks. The goal is to achieve a resolution (Rs) of >1.5 for all critical peak pairs.

    • Optimize Mobile Phase pH: If peak shape (especially tailing) is an issue, evaluate different pH levels (e.g., by using phosphate buffer at pH 3.0 and pH 7.0) to find the optimal separation and peak symmetry.

    • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the this compound peak is pure in the presence of all degradants (e.g., using a photodiode array detector for peak purity analysis).

Mandatory Visualizations

Stability_Testing_Workflow cluster_0 Method Development cluster_1 Formal Stability Study cluster_2 Data Analysis & Reporting Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Method_Dev Develop Stability-Indicating Analytical Method (HPLC) Forced_Degradation->Method_Dev Identifies Degradants Method_Val Validate Method (ICH Q2(R1)) Method_Dev->Method_Val Place_Batches Place ≥3 Primary Batches on Stability Method_Val->Place_Batches Validated Method is Used Storage Store at ICH Conditions (e.g., 25°C/60%RH & 40°C/75%RH) Place_Batches->Storage Testing Test at Time Points (0, 3, 6, 9, 12... months) Storage->Testing Data_Analysis Analyze Data Trends (Assay, Degradants, Dissolution) Testing->Data_Analysis Generates Data Shelf_Life Establish Shelf Life & Storage Conditions Data_Analysis->Shelf_Life Report Compile Stability Report for Regulatory Submission Shelf_Life->Report

Caption: Workflow for this compound formulation stability testing.

Ayapin_Degradation_Pathway Hypothetical degradation pathways for this compound. cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound (Active Pharmaceutical Ingredient) Deg_H Degradant H (Hydrolysis Product) This compound->Deg_H Acid/Base Catalyzed (e.g., Ester Cleavage) Deg_O Degradant O (Oxidation Product) This compound->Deg_O Oxidizing Agent (H₂O₂) (e.g., N-Oxidation) Deg_O2 Degradant O2 (Further Oxidation) Deg_O->Deg_O2 Slow

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

Validating the In Vivo Efficacy of Ayapin and its Herbal Source, Ayapana triplinervis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo hemostatic efficacy of extracts from Ayapana triplinervis, the plant source of the coumarin Ayapin. The information is compiled for researchers, scientists, and drug development professionals to evaluate its potential as a hemostatic agent.

Introduction

Ayapana triplinervis (also known as Eupatorium ayapana) is a medicinal plant traditionally used to control bleeding.[1][2] Its primary bioactive compounds include the coumarins this compound and Ayapanin.[1] A notable paradox exists in the scientific literature: while extracts of the plant have demonstrated pro-hemostatic (pro-coagulant) effects in vivo, its isolated coumarins are generally considered to possess anticoagulant properties.[3] This guide will present the available in vivo data, detail the experimental protocols used to assess efficacy, and explore the potential mechanisms of action.

Quantitative Data Summary

The following tables summarize the in vivo hemostatic effects of fresh juice and methanolic extracts of Ayapana triplinervis leaves in a rat model, as reported by Rajasekaran et al. The study demonstrates a significant reduction in both bleeding time and clotting time.

Table 1: Effect of Ayapana triplinervis Leaf Extracts on Bleeding Time in Rats

Treatment GroupDose (mg/kg)Bleeding Time (seconds, Mean ± SEM)Percentage Reduction vs. Control
Control -161 ± 2.1-
Fresh Juice 50114 ± 1.8 29.2%
10099 ± 2.5 38.5%
200102 ± 2.236.6%
Methanolic Extract 50110 ± 1.9***31.7%
100119 ± 2.126.1%
200125 ± 1.522.4%
Statistically significant difference from control: *p<0.05, **p<0.01, **p<0.001
Data sourced from Rajasekaran et al.

Table 2: Effect of Ayapana triplinervis Leaf Extracts on Clotting Time in Rats

Treatment GroupDose (mg/kg)Clotting Time (seconds, Mean ± SEM)Percentage Reduction vs. Control
Control -252 ± 3.5-
Fresh Juice 50189 ± 2.8 25.0%
100175 ± 3.130.6%
200169 ± 2.5 32.9%
Methanolic Extract 50160 ± 2.936.5%
100181 ± 3.2 28.2%
200192 ± 2.623.8%
*Statistically significant difference from control: **p<0.001
Data sourced from Rajasekaran et al.

Experimental Protocols

The following methodologies were employed in the key in vivo study to determine the hemostatic efficacy of Ayapana triplinervis extracts.

1. Animal Model

  • Species: Wistar rats

  • Grouping: Animals were divided into control and test groups.

2. Preparation of Test Substances

  • Fresh Juice: Fresh leaves of Ayapana triplinervis were crushed, and the juice was extracted.

  • Methanolic Extract: Dried and powdered leaves were extracted with methanol.

3. Administration

  • The fresh juice and methanolic extract were administered orally at doses of 50, 100, and 200 mg/kg.

4. Bleeding Time Determination

  • A standardized tail cutting method was used.[4]

  • The tail was transected 2 mm from the tip with a disposable surgical blade.

  • The tail was immediately placed in isotonic saline solution at 37°C.

  • Bleeding time was recorded from the moment of transection until the bleeding completely stopped.[4]

5. Clotting Time Determination

  • Blood was collected via retro-orbital puncture into a capillary tube.[4]

  • A stopwatch was started immediately upon blood collection.

  • The time taken for a thread-like structure (fibrin) to form when breaking the capillary tube was recorded as the clotting time.[4]

6. Statistical Analysis

  • Results were expressed as mean ± standard error of the mean (SEM).

  • Statistical significance was determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Mandatory Visualizations

Experimental Workflow for In Vivo Hemostatic Efficacy Testing

G cluster_prep Preparation cluster_animal Animal Model cluster_admin Administration cluster_testing Efficacy Testing cluster_analysis Data Analysis plant Ayapana triplinervis Leaves juice Fresh Juice Extraction plant->juice extract Methanolic Extraction plant->extract admin Oral Administration (50, 100, 200 mg/kg) juice->admin extract->admin rats Wistar Rats grouping Grouping (Control & Test) rats->grouping grouping->admin bleeding_test Bleeding Time Test (Tail Transection) admin->bleeding_test clotting_test Clotting Time Test (Capillary Tube) admin->clotting_test data_collection Data Collection bleeding_test->data_collection clotting_test->data_collection stats Statistical Analysis (Comparison to Control) data_collection->stats G cluster_plant Ayapana triplinervis Extract cluster_cascade Coagulation Cascade This compound This compound & Other Bioactives intrinsic Intrinsic Pathway (Factor XII) This compound->intrinsic Potential Activation* fibrinogen Fibrinogen This compound->fibrinogen Increased Levels* common Common Pathway (Factor X) intrinsic->common extrinsic Extrinsic Pathway (Tissue Factor) extrinsic->common prothrombin Prothrombin common->prothrombin thrombin Thrombin prothrombin->thrombin thrombin->fibrinogen fibrin Fibrin Clot fibrinogen->fibrin hemostasis Hemostasis (Reduced Bleeding) fibrin->hemostasis Leads to note *Hypothesized mechanism for the whole extract, noting that isolated coumarins may have opposing anticoagulant effects.

References

The Untapped Potential of Ayapin: A Prospective Guide to Synergistic Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayapin, a naturally occurring coumarin found in medicinal plants such as Eupatorium ayapana, represents a compelling yet underexplored molecule in drug discovery. While direct experimental evidence for its synergistic effects in combination with other compounds is currently lacking in published literature, the broader class of coumarins has demonstrated significant potential in synergistic therapeutic strategies. This guide provides a prospective analysis of this compound's potential for synergistic interactions, drawing upon the well-documented anticancer, antimicrobial, and anti-inflammatory properties of the coumarin scaffold. The following sections offer a framework for future research, outlining potential combination therapies, hypothetical experimental designs, and the mechanistic basis for these anticipated synergies.

Potential Synergistic Applications of this compound

Based on the known biological activities of coumarins, this compound holds promise for synergistic applications in three primary therapeutic areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Coumarins are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[1][2][3][4][5] The synergistic potential of this compound with conventional chemotherapeutic agents could lead to enhanced efficacy and reduced side effects.[3]

Table 1: Prospective Synergistic Combinations of this compound in Oncology

Compound Class Specific Example Potential Synergistic Mechanism Relevant Experimental Models
Platinum-based drugsCisplatinEnhancement of apoptosis induction; Overcoming cisplatin resistance.[6]Lung cancer cell lines (e.g., A549), Breast cancer cell lines (e.g., MCF-7)
TaxanesPaclitaxelModulation of microtubule dynamics; Increased cell cycle arrest.Ovarian cancer cell lines (e.g., SKOV3), Prostate cancer cell lines (e.g., PC-3)
Topoisomerase inhibitorsDoxorubicinIncreased DNA damage and inhibition of DNA repair mechanisms.Leukemia cell lines (e.g., K562), Sarcoma cell lines
PARP inhibitorsOlaparibPotentiation of DNA damage repair inhibition, particularly in BRCA-mutated cancers.Breast cancer cell lines (e.g., MDA-MB-231), Ovarian cancer cell lines
Antimicrobial Activity

The coumarin nucleus is a scaffold for compounds with known antibacterial and antifungal properties. Combining this compound with existing antibiotics could be a strategy to combat antimicrobial resistance. Plant extracts containing coumarins have been shown to act as synergistic enhancers of antibiotics.[7][8]

Table 2: Prospective Synergistic Combinations of this compound in Antimicrobial Therapy

Compound Class Specific Example Potential Synergistic Mechanism Relevant Experimental Models
Beta-lactamsAmpicillinInhibition of beta-lactamase; Increased bacterial cell wall permeability.[8]Staphylococcus aureus, Escherichia coli
AminoglycosidesGentamicinEnhanced uptake of the antibiotic into the bacterial cell.[8]Pseudomonas aeruginosa, Klebsiella pneumoniae
FluoroquinolonesCiprofloxacinInhibition of bacterial efflux pumps; Increased intracellular concentration of the antibiotic.Methicillin-resistant Staphylococcus aureus (MRSA)
Antifungals (Azoles)FluconazoleDisruption of fungal cell membrane integrity; Inhibition of ergosterol biosynthesis.Candida albicans, Aspergillus fumigatus
Anti-inflammatory Activity

Coumarins have demonstrated anti-inflammatory effects by modulating various signaling pathways. A synergistic combination of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could offer a more potent therapeutic effect with a better safety profile.[9]

Table 3: Prospective Synergistic Combinations of this compound in Anti-inflammatory Therapy

Compound Class Specific Example Potential Synergistic Mechanism Relevant Experimental Models
NSAIDs (COX inhibitors)IbuprofenDual targeting of inflammatory pathways (e.g., COX and NF-κB).Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7)
CorticosteroidsDexamethasonePotentiation of glucocorticoid receptor signaling; Enhanced suppression of pro-inflammatory cytokines.Animal models of arthritis or inflammatory bowel disease
TNF-alpha inhibitorsInfliximabComplementary inhibition of key inflammatory mediators.Human rheumatoid arthritis synovial fibroblasts

Proposed Experimental Protocols

To investigate the potential synergistic effects of this compound, the following experimental designs are proposed for researchers.

In Vitro Synergy Assessment: Checkerboard Assay

Objective: To determine if this compound acts synergistically with another compound (e.g., an anticancer drug, antibiotic, or anti-inflammatory agent) to inhibit cell growth or microbial proliferation.

Methodology:

  • Cell/Microbial Culture: Culture the target cancer cell line, bacterial strain, or fungal strain in the appropriate medium.

  • Drug Preparation: Prepare stock solutions of this compound and the compound to be tested.

  • Assay Setup: In a 96-well plate, create a two-dimensional dilution matrix. Serially dilute this compound along the rows and the other compound along the columns.

  • Incubation: Add the cultured cells or microbes to each well and incubate for a predetermined period (e.g., 24-72 hours).

  • Quantification: Assess cell viability or microbial growth using a suitable method (e.g., MTT assay for cancer cells, optical density measurement for microbes).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination. An FIC index of ≤ 0.5 is indicative of synergy.

In Vivo Efficacy of Combination Therapy: Xenograft Mouse Model (for Anticancer Synergy)

Objective: To evaluate the in vivo synergistic anticancer effect of this compound in combination with a standard chemotherapeutic agent.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line to establish tumors.

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapeutic agent alone, and (4) this compound + Chemotherapeutic agent.

  • Drug Administration: Administer the treatments according to a predefined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the chemotherapeutic).

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for apoptosis markers).

Visualizing Potential Synergistic Mechanisms

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and workflows relevant to the study of this compound's synergistic effects.

cluster_0 Potential Anticancer Synergy of this compound This compound This compound Tumor Tumor Cell This compound->Tumor Chemo Chemotherapeutic Agent Chemo->Tumor Apoptosis Enhanced Apoptosis Prolif Inhibition of Proliferation Tumor->Apoptosis Tumor->Prolif cluster_1 Experimental Workflow for Synergy Screening Start Start: Select Target Cells/Microbes Checkerboard Checkerboard Assay (in vitro) Start->Checkerboard FIC Calculate FIC Index Checkerboard->FIC Synergy Synergy Identified (FIC <= 0.5) FIC->Synergy Yes NoSynergy No Synergy / Antagonism FIC->NoSynergy No InVivo In Vivo Model Validation Synergy->InVivo cluster_2 Potential Anti-inflammatory Synergy of this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB NSAID NSAID COX COX Pathway NSAID->COX Inflammation Reduced Inflammation NFkB->Inflammation COX->Inflammation

References

The Scarcity of In Vivo Validation for Ayapin's Mechanism of Action: A Comparative Look at Related Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action in a living organism is a critical step in its journey from laboratory to clinic. Ayapin, a naturally occurring coumarin (6,7-methylenedioxycoumarin), has been identified as a phytoalexin with antifungal properties. However, a thorough review of published scientific literature reveals a significant gap in the in vivo validation of its specific mechanism of action. While preclinical data on this compound remains limited, an examination of related and more extensively studied coumarin derivatives can provide valuable insights into its potential pharmacological activities and the experimental frameworks used to validate them.

This guide provides a comparative overview of the in vivo validated mechanisms of action for several coumarin compounds, offering a potential roadmap for future research on this compound. Due to the lack of specific in vivo data for this compound, this comparison focuses on the well-documented anti-inflammatory, antioxidant, and anticancer properties of other coumarins.

Comparative Analysis of In Vivo Efficacy

To illustrate the potential therapeutic applications of coumarins, the following table summarizes quantitative data from in vivo studies on compounds with structural similarities or related biological activities to what might be anticipated for this compound. It is crucial to note that these findings are not directly transferable to this compound and serve as a comparative reference.

CompoundTherapeutic AreaAnimal ModelKey Efficacy Metric & ResultMechanism of Action Highlights
Osthole CancerNude mice with tumor xenograftsInhibition of tumor growthInduction of apoptosis, cell cycle arrest, and modulation of the PI3K/Akt/mTOR pathway.
Scopoletin InflammationMurine models of inflammationReduction in paw edema and inflammatory cytokine levelsInhibition of pro-inflammatory enzymes and modulation of NF-κB signaling.
Umbelliferone Oxidative StressRodent models of induced oxidative stressIncreased levels of antioxidant enzymes (SOD, CAT, GPx) and reduced markers of lipid peroxidationFree radical scavenging and upregulation of endogenous antioxidant defenses.
4-hydroxy-7-methoxycoumarin InflammationNot specified in available abstractsDownregulation of NF-κB activationSuppression of IκBα degradation and decreased phosphorylation of ERK1/2 and JNK.

Delving into the Mechanisms: Signaling Pathways

The therapeutic effects of coumarins are often attributed to their ability to modulate key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the pathways implicated in the in vivo activity of various coumarin derivatives.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Coumarin Intervention cluster_2 Signaling Cascade cluster_3 Cellular Response Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK MAPK MAPK Inflammatory Stimulus->MAPK Coumarin Coumarin Coumarin->IKK Coumarin->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines promotes transcription MAPK->Pro-inflammatory Cytokines activates

Caption: Putative anti-inflammatory mechanism of coumarins via inhibition of NF-κB and MAPK signaling pathways.

G cluster_0 Cellular Stress cluster_1 Coumarin Intervention cluster_2 Cellular Defense Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species Oxidative Stress->ROS induces Coumarin Coumarin Coumarin->ROS scavenges Nrf2 Nrf2 Coumarin->Nrf2 activates Cellular Damage Cellular Damage ROS->Cellular Damage Antioxidant Enzymes Antioxidant Enzymes (SOD, CAT) Antioxidant Enzymes->ROS Nrf2->Antioxidant Enzymes upregulates

Caption: Antioxidant mechanism of coumarins involving ROS scavenging and activation of the Nrf2 pathway.

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments frequently cited in the in vivo validation of anti-inflammatory and anticancer agents, which would be applicable to the study of this compound.

Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
  • Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into several groups (n=6-8 per group):

    • Vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive control group (e.g., Indomethacin or Diclofenac at a standard dose).

    • Test groups receiving different doses of the investigational compound (e.g., this compound).

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection; Vt).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Tumor Xenograft Model (Anticancer Activity)
  • Cell Culture: A human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice), 4-6 weeks old, are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS or Matrigel) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomly assigned to different treatment groups:

    • Vehicle control group.

    • Positive control group (a standard chemotherapeutic agent).

    • Test groups receiving different doses of the investigational compound. Treatment is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 2-4 weeks).

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis, such as histopathology, immunohistochemistry (to assess markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3), and Western blotting (to analyze protein expression in signaling pathways).

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical significance is determined using appropriate statistical tests.

G cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Subcutaneous injection Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Vehicle, Positive Control, Test Compound Endpoint Endpoint Treatment Groups->Endpoint Daily administration Tumor Excision Tumor Excision Endpoint->Tumor Excision Weight & Volume Measurement Further Analysis Further Analysis Tumor Excision->Further Analysis Histology, IHC, Western Blot

Caption: Experimental workflow for a tumor xenograft model to evaluate the in vivo anticancer efficacy of a test compound.

Conclusion

While this compound remains an understudied coumarin in the context of in vivo research, the extensive investigation of related compounds provides a strong foundation for predicting its potential biological activities and for designing robust experimental plans for its validation. The anti-inflammatory, antioxidant, and anticancer properties demonstrated by other coumarins, along with their elucidated mechanisms of action, highlight promising avenues for future research into this compound. The standardized in vivo models and experimental protocols outlined here offer a clear path forward for researchers seeking to unravel the therapeutic potential of this natural product. Further investigation is warranted to determine if this compound shares the therapeutic promise of its chemical relatives and to establish its unique pharmacological profile.

Ayapin vs. Synthetic Fungicides: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for effective and sustainable antifungal agents, both natural compounds and synthetic fungicides play crucial roles. This guide provides a detailed, data-driven comparison of Ayapin, a naturally occurring coumarin, and commonly used synthetic fungicides. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a 6,7-methylenedioxycoumarin, belongs to a class of natural compounds known for their diverse biological activities, including antifungal properties. Synthetic fungicides, on the other hand, are chemically synthesized molecules designed to target specific fungal pathways. While synthetic fungicides often exhibit high efficacy and specificity, concerns regarding the development of resistance and environmental impact have spurred interest in natural alternatives like this compound. This guide presents a comparative overview of their performance based on available experimental data, details the methodologies for antifungal assessment, and visualizes the key pathways and workflows involved.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the antifungal activity of coumarin derivatives (including compounds structurally related to this compound) and various synthetic fungicides. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons of this compound and synthetic fungicides within a single study are limited in the current literature. Therefore, these values should be interpreted with consideration of the varying experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives and Synthetic Fungicides against Aspergillus Species

CompoundFungal StrainMIC (µg/mL)Reference
7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Coumarin Derivative)Aspergillus fumigatus16[1]
7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Coumarin Derivative)Aspergillus flavus16[1]
4-acetatecoumarin (Coumarin Derivative)Aspergillus fumigatus ATCC 4691316
4-acetatecoumarin (Coumarin Derivative)Aspergillus flavus ATCC 1601316
Itraconazole (Azole Fungicide)Aspergillus fumigatus0.125 - >16[2]
Voriconazole (Azole Fungicide)Aspergillus fumigatus0.125 - >16[2]
Amphotericin B (Polyene Fungicide)Aspergillus fumigatus0.25 - 16[2]
Caspofungin (Echinocandin Fungicide)Aspergillus fumigatus0.125 - 64[2]

Table 2: EC50 Values of Coumarin Derivatives and Synthetic Fungicides against Various Fungi

CompoundFungal StrainEC50 (µg/mL)Reference
6-MethylcoumarinValsa mali (mycelial growth)185.49[3]
6-MethylcoumarinValsa mali (spore germination)54.62[3]
4-MethoxycoumarinRhizoctonia solani21[4]
Osthole (Natural Coumarin Fungicide)Rhizoctorzia solani9.79[5]
Boscalid (Synthetic Fungicide)Rhizoctorzia solani11.52[5]

Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation and replication. The following are detailed protocols for key experiments cited in the evaluation of antifungal agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

1. Preparation of Fungal Inoculum:

  • A pure culture of the fungal strain is grown on an appropriate agar medium.

  • A suspension of fungal spores or cells is prepared in a sterile liquid medium (e.g., RPMI-1640).

  • The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (this compound or synthetic fungicide) is prepared in a suitable solvent.

  • A series of twofold dilutions of the stock solution are made in a 96-well microtiter plate using a liquid medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Zone of Inhibition Assay

The zone of inhibition assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.[7][8][9]

1. Preparation of Agar Plates:

  • An appropriate agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • A standardized suspension of the test fungus is evenly spread over the surface of the agar plate using a sterile swab.

3. Application of Test Substance:

  • A sterile paper disc impregnated with a known concentration of the test compound is placed on the surface of the inoculated agar.

  • Alternatively, a well can be cut into the agar and filled with a solution of the test compound.

4. Incubation:

  • The plates are incubated under suitable conditions for fungal growth.

5. Measurement of Inhibition Zone:

  • The diameter of the clear zone around the disc or well, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Signaling Pathways and Mechanisms of Action

This compound and synthetic fungicides employ different strategies to inhibit fungal growth, primarily by targeting distinct cellular pathways.

This compound and Coumarins: Targeting Cell Integrity

Available research suggests that coumarins, the class of compounds to which this compound belongs, primarily exert their antifungal effects by disrupting the fungal cell wall and cell membrane.[10] This can lead to the leakage of cellular contents and ultimately cell death. Some studies also indicate that coumarins can interfere with mitochondrial function and induce apoptosis in fungal cells.

Ayapin_Mechanism This compound This compound (Coumarin) CellWall Fungal Cell Wall This compound->CellWall Disruption CellMembrane Fungal Cell Membrane This compound->CellMembrane Disruption Mitochondria Mitochondria This compound->Mitochondria Dysfunction CellDeath Fungal Cell Death CellWall->CellDeath CellMembrane->CellDeath Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->CellDeath

Figure 1: Proposed mechanism of action for this compound.

Synthetic Fungicides: Diverse Modes of Action

Synthetic fungicides have more varied and specific mechanisms of action, often targeting key enzymatic pathways. For instance, azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. Strobilurins interfere with mitochondrial respiration, while other classes may disrupt nucleic acid synthesis or cell division.[11] A notable mechanism for some fungicides, like fludioxonil, is the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, leading to cellular stress and growth inhibition.[12][13][14]

Synthetic_Fungicide_Pathways cluster_azoles Azoles cluster_strobilurins Strobilurins cluster_phenylpyrroles Phenylpyrroles Azole Azole Fungicide Ergosterol Ergosterol Biosynthesis Azole->Ergosterol Inhibition CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Strobilurin Strobilurin Fungicide MitochondrialResp Mitochondrial Respiration Strobilurin->MitochondrialResp Inhibition EnergyProduction Energy Production MitochondrialResp->EnergyProduction Phenylpyrrole Phenylpyrrole Fungicide (e.g., Fludioxonil) HOG HOG Signaling Pathway Phenylpyrrole->HOG Hyperactivation OsmoticStress Osmotic Stress HOG->OsmoticStress CellDeath Fungal Cell Death CellMembrane->CellDeath EnergyProduction->CellDeath OsmoticStress->CellDeath

Figure 2: Diverse mechanisms of synthetic fungicides.

Experimental Workflow Visualization

The process of evaluating and comparing antifungal agents follows a structured workflow, from initial screening to detailed mechanistic studies.

Antifungal_Workflow cluster_screening Primary Screening cluster_quantification Quantitative Assessment cluster_mechanism Mechanistic Studies Screening Initial Antifungal Screening (e.g., Zone of Inhibition) MIC MIC Determination Screening->MIC EC50 EC50 Determination Screening->EC50 Pathway Signaling Pathway Analysis MIC->Pathway EC50->Pathway Cellular Cellular Localization/ Morphological Changes Pathway->Cellular Lead Lead Compound Identification Cellular->Lead

Figure 3: Experimental workflow for antifungal drug discovery.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Ayapin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Ayapin's Profile

This compound is a naturally occurring coumarin derivative found in plants like sunflowers.[1][2] Its chemical and physical properties are essential in determining the appropriate disposal route.

PropertyValueSource
Molecular Formula C₁₀H₆O₄PubChem[3]
Molecular Weight 190.15 g/mol PubChem[3]
Appearance Not specified (likely solid)
Water Solubility 2.41 g/L (Predicted)FooDB[1]
Classification Coumarin and derivativesFooDB[1]

Recommended Disposal Protocol for this compound

In the absence of specific federal or state regulations for this compound, it should be treated as a hazardous chemical waste. This precautionary approach minimizes risk to personnel and the environment. The following step-by-step procedure is recommended for the disposal of this compound and its containers.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation

Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid this compound Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, contaminated PPE) in a designated, well-labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.

Step 3: Waste Container Labeling

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 494-56-4[3]

  • An accurate accumulation start date

  • The primary hazard(s) (e.g., "Irritant," "Harmful if swallowed" - general precautions for lab chemicals)

Step 4: Storage of Waste

Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation

  • Under the control of the laboratory personnel

  • Away from drains and sources of ignition

Step 5: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time (per institutional and regulatory limits), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5] Never dispose of this compound or its solutions down the drain or in the regular trash.[4]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

AyapinDisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container. is_solid->liquid_waste Liquid store_waste Store in Satellite Accumulation Area. solid_waste->store_waste liquid_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup. store_waste->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. Always consult your institution's specific waste disposal procedures and the relevant Safety Data Sheets (SDS) for any chemicals you are working with.[6][7] Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ayapin
Reactant of Route 2
Reactant of Route 2
Ayapin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.